Fasitibant Chloride
Description
Structure
2D Structure
Properties
CAS No. |
1157852-02-2 |
|---|---|
Molecular Formula |
C36H49Cl3N6O6S |
Molecular Weight |
800.2 g/mol |
IUPAC Name |
[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride |
InChI |
InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1 |
InChI Key |
ZNHJDJYKDVGQSH-JMAPEOGHSA-M |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-] |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Fasitibant Chloride: A Technical Guide to a Potent Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasitibant chloride, a non-peptide antagonist of the bradykinin B2 receptor, represents a significant area of investigation for the therapeutic management of inflammatory conditions, particularly osteoarthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound effectively modulates key inflammatory pathways, offering a targeted approach to reducing pain and inflammation.
Introduction
Bradykinin, a potent inflammatory mediator, exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the B2 receptor is implicated in a cascade of events leading to the cardinal signs of inflammation: pain, swelling, and increased vascular permeability. Consequently, antagonism of this receptor presents a compelling strategy for the development of novel anti-inflammatory therapeutics. This compound (formerly known as MEN16132) is a potent and selective non-peptide antagonist of the bradykinin B2 receptor that has been investigated for its potential in treating inflammatory disorders, most notably osteoarthritis of the knee.[2][3] This guide synthesizes the available technical data on this compound to serve as a resource for the scientific and drug development communities.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
This compound functions as a competitive antagonist at the bradykinin B2 receptor. By binding to the receptor, it prevents the endogenous ligand, bradykinin, from initiating the downstream signaling cascade. The bradykinin B2 receptor is coupled to Gq alpha proteins.[4] Upon activation by bradykinin, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which upregulate the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. By blocking the initial step in this pathway, this compound effectively mitigates these pro-inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound (MEN16132)
| Receptor/Tissue | Species | pKi | Reference |
| Bradykinin B2 Receptor (CHO cells) | Human | 10.5 | [5] |
| Lung Fibroblasts | Human | 10.5 | |
| Ileal Smooth Muscle | Rabbit | 10.4 | |
| Ileal Smooth Muscle | Pig | 10.3 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.
Table 2: In Vitro Antagonist Potency of this compound (MEN16132)
| Functional Assay | Tissue/Cell Line | Species | pKB | Reference |
| Inositol Phosphate Accumulation | CHO cells (human B2R) | Human | 10.3 | |
| Inositol Phosphate Accumulation | Colonic Myocytes | Guinea Pig | 10.3 | |
| Contractile Response | Detrusor Smooth Muscle | Human | 9.9 | |
| Contractile Response | Ileum Longitudinal Smooth Muscle | Guinea Pig | 10.1 |
pKB is the negative logarithm of the antagonist dissociation constant (KB), indicating the potency of the antagonist in a functional assay.
Table 3: In Vivo Efficacy of this compound in a Rat Model of Carrageenan-Induced Arthritis
| Parameter | Dose (µ g/knee ) | % Inhibition | Reference |
| Joint Pain | 100 | ~40-45% | |
| Edema | 100 | ~50% | |
| Myeloperoxidase Activity | 100 | ~50% | |
| Prostaglandin E2 Metabolites | 100 | ~30% | |
| IL-1β Release | 100 | Not specified | |
| IL-6 Release | 100 | Not specified | |
| GRO/CINC-1 (IL-8) Release | 100 | Not specified |
Data represents the maximal inhibitory effect observed at the specified intra-articular dose.
Clinical Trials
This compound has been evaluated in a Phase II clinical trial for the treatment of symptomatic osteoarthritis of the knee (NCT02205814). This randomized, double-blind, placebo-controlled study was designed to assess the efficacy and safety of a single intra-articular injection of fasitibant at low, intermediate, and high doses. The primary outcome measure was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) A subscore for pain at 2 weeks post-randomization. While the trial has been completed, detailed quantitative results regarding the change in WOMAC scores are not yet publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (this compound) for the bradykinin B2 receptor.
Materials:
-
Cells or tissues expressing the bradykinin B2 receptor.
-
Radiolabeled bradykinin (e.g., [3H]bradykinin).
-
This compound.
-
Lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension in fresh buffer and re-centrifugation. Resuspend the final pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled bradykinin, and varying concentrations of this compound. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Carrageenan-Induced Arthritis in Rats
This in vivo model is used to assess the anti-inflammatory and analgesic effects of this compound.
Materials:
-
Male Wistar rats (or other suitable strain).
-
Carrageenan solution (e.g., 1-3% w/v in sterile saline).
-
This compound solution.
-
Calipers for measuring joint diameter.
-
Analgesia meter (e.g., paw pressure meter) for pain assessment.
Procedure:
-
Induction of Arthritis: Anesthetize the rats and inject a small volume (e.g., 100 µL) of carrageenan solution into the intra-articular space of one knee joint.
-
Drug Administration: Administer this compound (e.g., intra-articularly) at various doses prior to or shortly after the carrageenan injection. A control group should receive a vehicle injection.
-
Assessment of Edema: At specified time points (e.g., 2, 4, 6, and 24 hours) after carrageenan injection, measure the diameter of the knee joint using calipers. The percentage inhibition of edema is calculated by comparing the swelling in the drug-treated group to the vehicle-treated control group.
-
Assessment of Pain (Hyperalgesia): At the same time points, assess the pain response using a paw pressure meter. Apply increasing pressure to the paw of the affected limb and record the pressure at which the rat withdraws its paw. An increase in the withdrawal threshold in the drug-treated group compared to the control group indicates an analgesic effect.
-
Biochemical Analysis: At the end of the experiment, synovial fluid can be collected to measure the levels of inflammatory mediators such as prostaglandins and cytokines using ELISA or other immunoassays.
Conclusion
This compound is a potent and selective bradykinin B2 receptor antagonist with a clear mechanism of action that translates to anti-inflammatory and analgesic effects in preclinical models. The available data strongly support its potential as a therapeutic agent for inflammatory conditions such as osteoarthritis. While the full results of its clinical evaluation are awaited, the foundational scientific evidence underscores the importance of the bradykinin B2 receptor as a therapeutic target and positions this compound as a significant molecule in the ongoing development of novel anti-inflammatory drugs. This technical guide provides a solid framework for researchers and drug developers to understand and further investigate the potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Carrageenan/Kaolin-Induced Arthritis in Rats and of Inflammatory Cytokine Expressions in Human IL-1β-Stimulated Fibroblast-like Synoviocytes by a Benzylideneacetophenone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Fasitibant Chloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasitibant Chloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a key mediator of inflammation and pain, exerts its effects through the activation of B2R. By blocking this interaction, this compound presents a promising therapeutic strategy for managing inflammatory conditions, including osteoarthritis and rheumatoid arthritis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its evaluation and visualization of the associated signaling pathways are also presented to support further research and development.
Chemical Structure and Identifiers
This compound is a complex synthetic molecule. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | [(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium chloride[1] |
| SMILES String | CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC--INVALID-LINK--(C)C)N)Cl)C.[Cl-][1] |
| InChI | InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1[1] |
| InChIKey | ZNHJDJYKDVGQSH-JMAPEOGHSA-M[1] |
| CAS Number | 1157852-02-2 |
| Molecular Formula | C₃₆H₄₉Cl₃N₆O₆S |
Physicochemical and Pharmacological Properties
The physicochemical and pharmacological properties of this compound are summarized below. It is important to note that while the molecular weight is calculated, the other physicochemical properties are predicted values from computational models.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 800.23 g/mol | DrugBank Online |
| Water Solubility (Predicted) | 0.000467 mg/mL | ALOGPS |
| logP (Predicted) | -0.41 | ALOGPS |
| logS (Predicted) | -6.2 | ALOGPS |
| pKa (Strongest Acidic, Predicted) | 8.74 | Chemaxon |
| pKa (Strongest Basic, Predicted) | 8.14 | Chemaxon |
Pharmacological Properties
| Property | Description |
| Mechanism of Action | Potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R). |
| Therapeutic Indications (Investigational) | Osteoarthritis, Rheumatoid Arthritis. Fasitibant is also under investigation for intra-articular injection in patients with symptomatic osteoarthritis of the knee. |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by competitively inhibiting the binding of bradykinin to its B2 receptor. The B2R is a G-protein coupled receptor (GPCR) that, upon activation by bradykinin, initiates a cascade of intracellular signaling events leading to inflammation, pain, and vasodilation.
Bradykinin B2 Receptor Signaling Pathway
The binding of bradykinin to the B2R activates heterotrimeric G proteins, primarily Gq and Gi. This activation leads to the stimulation of downstream effector enzymes and the generation of second messengers, culminating in a physiological response. This compound blocks the initial step of this cascade.
Cross-Talk with Fibroblast Growth Factor Receptor (FGFR) Signaling
Recent studies have revealed a cross-talk mechanism where bradykinin B2 receptor activation can transactivate the Fibroblast Growth Factor Receptor-1 (FGFR-1). This leads to the phosphorylation of downstream signaling molecules such as FRSα, ERK1/2, and STAT3, contributing to the inflammatory response. This compound has been shown to inhibit this transactivation.
Experimental Protocols
The following are detailed methodologies for key in vivo and in vitro experiments used to characterize the activity of this compound.
In Vivo: Carrageenan-Induced Arthritis in Rats
This model is used to evaluate the anti-inflammatory and analgesic effects of this compound in an acute inflammatory arthritis setting.
4.1.1. Experimental Workflow
4.1.2. Materials
-
Male Wistar rats (250-300 g)
-
This compound
-
λ-Carrageenan
-
Pentobarbital sodium
-
Sterile saline
-
Calipers for edema measurement
-
Incapacitance tester for pain assessment
-
Reagents for Myeloperoxidase (MPO) assay
-
ELISA kits for cytokine measurement (e.g., IL-1β, IL-6, TNF-α)
4.1.3. Procedure
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats with an intraperitoneal (i.p.) injection of pentobarbital sodium (40 mg/kg).
-
Drug Administration: Administer this compound (e.g., 100 µg in 25 µL sterile saline) or vehicle via intra-articular injection into the right knee joint.
-
Induction of Arthritis: Thirty minutes after drug administration, induce arthritis by injecting 25 µL of a 2% carrageenan solution in sterile saline into the same knee joint.
-
Observation Period: Allow the inflammation to develop over a 6-hour period.
-
Measurement of Inflammatory Parameters:
-
Joint Pain (Incapacitance Test): Measure the weight distribution on each hind limb. A decrease in weight-bearing on the inflamed limb indicates pain.
-
Joint Edema: Measure the diameter of the knee joint using calipers before and after carrageenan injection.
-
Neutrophil Infiltration (MPO Assay): At the end of the experiment, sacrifice the animals, collect the synovial tissue, and measure the activity of myeloperoxidase, an enzyme abundant in neutrophils.
-
Cytokine Levels: Homogenize the synovial tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using specific ELISA kits.
-
In Vitro: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the bradykinin B2 receptor.
4.2.1. Materials
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-Bradykinin
-
Non-specific binding control: A high concentration of unlabeled bradykinin or a known B2R antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound at various concentrations
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
4.2.2. Procedure
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the radioligand ([³H]-Bradykinin) to wells in triplicate. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled bradykinin).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium concentration ([Ca²⁺]i).
4.3.1. Materials
-
A cell line endogenously or recombinantly expressing the bradykinin B2 receptor (e.g., HEK293, CHO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Bradykinin
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium.
4.3.2. Procedure
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove any extracellular dye.
-
Compound Incubation: Add this compound at various concentrations or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add a solution of bradykinin to each well to stimulate the cells and continuously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the bradykinin-induced calcium response in the presence and absence of the antagonist. Calculate the IC₅₀ value for the inhibition of the calcium response.
Conclusion
This compound is a well-characterized, potent, and selective bradykinin B2 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and pain. Its mechanism of action, involving the blockade of bradykinin-mediated signaling pathways, provides a strong rationale for its development as a therapeutic agent for inflammatory disorders. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel B2R antagonists. The continued exploration of its clinical potential is warranted.
References
Fasitibant Chloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant Chloride, also known as MEN16132, is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor. Developed by Menarini Ricerche, it has been investigated for its therapeutic potential in conditions associated with inflammation and pain, notably osteoarthritis. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological profile of this compound, tailored for professionals in the field of drug development and research.
Discovery and Rationale
This compound emerged from research programs focused on identifying small molecule antagonists for the bradykinin B2 receptor. Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is implicated in the acute inflammatory response, pain signaling, and vasodilation. Antagonism of the B2 receptor, therefore, represents a promising therapeutic strategy for a range of inflammatory conditions.
The discovery process, undertaken by Menarini Ricerche, involved the screening and optimization of non-peptide compounds to overcome the limitations of earlier peptide-based antagonists, such as poor oral bioavailability and rapid degradation. This effort led to the identification of MEN16132, a molecule with high affinity and selectivity for the human bradykinin B2 receptor.
Synthesis Pathway
The precise, multi-step synthesis pathway for this compound (4-(S)-amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-oxopentyl](trimethyl)ammonium chloride hydrochloride) is proprietary and not extensively detailed in publicly available literature. However, based on the complex chemical structure, the synthesis likely involves several key stages, including the formation of the quinoline core, synthesis of the sulfonamide intermediate, and subsequent coupling with the piperazine and amino acid-derived fragments.
A generalized, hypothetical synthesis approach would likely involve:
-
Synthesis of the 2,4-dimethyl-8-quinolyloxymethyl moiety: This could be achieved through established methods for quinoline synthesis, followed by functionalization at the 8-position.
-
Preparation of the dichlorinated phenylsulfonamide intermediate: This would involve the chlorination and subsequent sulfonylation of a suitable phenyl precursor.
-
Assembly of the piperazine and tetrahydropyran components: These heterocyclic rings would be synthesized and functionalized to allow for amide bond formation.
-
Coupling and final assembly: The various synthesized fragments would be coupled in a convergent or linear fashion, followed by the introduction of the quaternary ammonium group and final salt formation to yield this compound.
Further details regarding the specific reagents, reaction conditions, and purification methods are not publicly disclosed.
Pharmacological Profile
This compound is characterized by its high binding affinity and potent antagonism at the bradykinin B2 receptor. Extensive preclinical studies have been conducted to evaluate its in vitro and in vivo activity.
In Vitro Pharmacology
The in vitro activity of this compound has been assessed in various cell-based and tissue assays. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding Affinity of this compound (MEN16132) at Bradykinin B2 Receptors
| Tissue/Cell Line | Species | pKi |
| CHO cells (recombinant) | Human | 10.5 |
| Lung fibroblasts | Human | 10.5 |
| Airways | Guinea Pig | 10.0 |
| Ileum longitudinal smooth muscle | Guinea Pig | 10.2 |
| Cultured colonic myocytes | Guinea Pig | 10.3 |
| Uterus | Rat | 10.4 |
| Airways | Rat | 10.1 |
Table 2: In Vitro Functional Antagonist Potency of this compound (MEN16132)
| Assay | Tissue/Cell Line | Species | pKB / pA2 |
| Inositolphosphate Accumulation | CHO cells (recombinant) | Human | 10.3 (pKB) |
| Inositolphosphate Accumulation | Cultured colonic myocytes | Guinea Pig | 10.3 (pKB) |
| Contraction | Detrusor smooth muscle | Human | 9.9 (pKB) |
| Contraction | Ileum longitudinal smooth muscle | Guinea Pig | 10.1 (pKB) |
| Contraction | Uterus | Rat | 9.7 (pKB) |
| Contraction | Urinary Bladder | Rat | 9.7 (pKB) |
Experimental Protocols
Radioligand Binding Assay:
-
Membrane Preparation: Tissues or cells expressing the bradykinin B2 receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of radiolabeled bradykinin (e.g., [3H]bradykinin) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay (e.g., Contraction Assay):
-
Tissue Preparation: A smooth muscle tissue expressing B2 receptors (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Agonist Response: A cumulative concentration-response curve to bradykinin is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to bradykinin is generated in the presence of this compound.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is determined using a Schild plot analysis.
Clinical Development
This compound has been investigated in clinical trials for the treatment of pain associated with osteoarthritis of the knee.
Clinical Trial NCT02205814:
This was a Phase 2, double-blind, randomized, placebo-controlled, dose-finding study to evaluate the efficacy, safety, and tolerability of a single intra-articular injection of Fasitibant in patients with symptomatic knee osteoarthritis. The primary efficacy endpoint was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score. While the trial has been completed, detailed results beyond the primary endpoint have not been widely published in peer-reviewed literature.
Visualizations
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine Fasitibant's affinity.
This compound Drug Development Timeline
Caption: A logical flow of the drug development process for this compound.
Fasitibant Chloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fasitibant chloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly osteoarthritis. While extensive preclinical data have elucidated its pharmacodynamic profile and mechanism of action, publicly available information on its clinical pharmacokinetics in humans remains limited. This technical guide provides a comprehensive overview of the currently available preclinical pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols from key studies.
Introduction
Bradykinin is a pro-inflammatory peptide that exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The bradykinin B2 receptor is constitutively expressed in various tissues and is implicated in the acute inflammatory response, mediating effects such as vasodilation, increased vascular permeability, and pain.[1] this compound is a synthetic, small molecule antagonist that selectively targets the bradykinin B2 receptor, thereby inhibiting the downstream signaling cascades initiated by bradykinin.[2][3] Its development has been focused on mitigating the inflammatory processes associated with conditions like osteoarthritis.[2]
Pharmacodynamics
This compound demonstrates high affinity and potency for the human bradykinin B2 receptor.[4] Its mechanism of action involves competitive inhibition of bradykinin binding to the B2 receptor, thereby blocking the subsequent inflammatory cascade.
In Vitro Studies
-
Receptor Binding Affinity: In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human bradykinin B2 receptor have shown that this compound has a high binding affinity, with a pKi of 10.5.
-
Functional Antagonism: this compound effectively antagonizes bradykinin-induced signaling. In human fibroblast-like synoviocytes, a 1 µM concentration of this compound, pre-incubated for 30 minutes, was shown to reduce bradykinin-induced prostaglandin E2 (PGE2) formation and cyclooxygenase-2 (COX-2) gene expression.
In Vivo Studies
Preclinical in vivo studies have demonstrated the anti-inflammatory effects of this compound in animal models.
-
Carrageenan-Induced Arthritis in Rats: In a well-established model of inflammatory arthritis, intra-articular administration of this compound was shown to significantly reduce knee joint inflammation. When administered in combination with the corticosteroid dexamethasone, this compound exhibited a synergistic effect, leading to a more potent inhibition of inflammatory responses compared to either drug alone. Specifically, the combination was more effective at inhibiting joint pain, edema, and the release of inflammatory mediators.
-
Bradykinin-Induced Bronchoconstriction in Guinea Pigs: Intravenous administration of this compound in anesthetized guinea pigs dose-dependently inhibited bradykinin-induced bronchoconstriction. The inhibitory effect was long-lasting, with a duration of action exceeding 8 hours at a dose of 30 nmol/kg.
Signaling Pathway
The binding of bradykinin to its B2 receptor activates G-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the production of pro-inflammatory mediators such as prostaglandins and cytokines. This compound, by blocking the initial binding of bradykinin, effectively inhibits this entire downstream pathway.
Figure 1: Simplified signaling pathway of the bradykinin B2 receptor and the inhibitory action of this compound.
Pharmacokinetics
Note: There is a significant lack of publicly available, quantitative pharmacokinetic data for this compound in humans. The following information is based on preclinical studies.
Preclinical Pharmacokinetic Parameters
Detailed pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability of this compound in various animal species have not been extensively published. However, some qualitative descriptions of its pharmacokinetic profile are available from in vivo studies.
| Parameter | Species | Route of Administration | Observation | Reference |
| Duration of Action | Guinea Pig | Intravenous | Long-lasting, with inhibitory effects on bronchoconstriction observed for over 8 hours at 30 nmol/kg. |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Experimental Protocols
Carrageenan-Induced Inflammatory Arthritis in Rats
-
Objective: To evaluate the anti-inflammatory effects of this compound, alone and in combination with dexamethasone, in a rat model of arthritis.
-
Animal Model: Male Wistar rats.
-
Induction of Arthritis: Arthritis was induced by a single intra-articular injection of carrageenan into the knee joint.
-
Drug Administration: this compound and/or dexamethasone were administered via intra-articular injection 30 minutes prior to the carrageenan challenge.
-
Assessments:
-
Joint Pain: Assessed by measuring the weight-bearing distribution on the hind paws.
-
Edema: Measured by the volume of the knee joint.
-
Inflammatory Mediators: Levels of prostaglandins and cytokines (e.g., IL-1β, IL-6) in the synovial fluid and joint tissue were quantified using ELISA.
-
-
Workflow Diagram:
Figure 2: Experimental workflow for the carrageenan-induced arthritis model in rats.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human bradykinin B2 receptor.
-
System: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.
-
Method: Competitive radioligand binding assay.
-
Cell membranes were incubated with a fixed concentration of a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin).
-
Increasing concentrations of unlabeled this compound were added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibition constant) was then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor with demonstrated anti-inflammatory efficacy in preclinical models. Its mechanism of action, involving the blockade of bradykinin-mediated signaling, makes it a molecule of interest for inflammatory diseases. However, a significant gap exists in the understanding of its clinical pharmacokinetics. The lack of publicly available human ADME and pharmacokinetic data is a major limitation for a complete assessment of its therapeutic potential. Further studies and the publication of clinical trial data are necessary to fully elucidate the pharmacokinetic profile of this compound in humans.
References
- 1. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Fasitibant Chloride's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of Fasitibant Chloride (also known as MEN16132), a potent and selective non-peptide antagonist of the bradykinin B2 (B2) receptor. The document details the binding affinity of this compound across various species and tissues, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound has demonstrated high affinity for the bradykinin B2 receptor in numerous in vitro studies. The following table summarizes the key binding affinity values (pKi) obtained from radioligand competition binding assays. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.
| Species | Tissue/Cell Line | Radioligand | pKi | Reference |
| Human | CHO cells expressing human B2 receptor | [3H]bradykinin | 10.5 | [1] |
| Human | Lung fibroblasts | [3H]bradykinin | 10.5 | [1] |
| Human | Fibroblast-like synoviocytes | [3H]bradykinin | - | [2] |
| Guinea Pig | Airways | [3H]bradykinin | 10.0 | [1] |
| Guinea Pig | Ileum longitudinal smooth muscle | [3H]bradykinin | 10.2 | [1] |
| Guinea Pig | Cultured colonic myocytes | [3H]bradykinin | 10.3 | |
| Rat | Uterus | [3H]bradykinin | 10.4 | |
| Rat | Airways | [3H]bradykinin | 10.1 |
Bradykinin B2 Receptor Signaling Pathway
The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and Gi pathways upon activation by its endogenous ligand, bradykinin. This activation initiates a cascade of intracellular events leading to various physiological responses. This compound acts by competitively blocking the binding of bradykinin to this receptor, thereby inhibiting downstream signaling.
Experimental Protocols
The binding affinity of this compound to the bradykinin B2 receptor is typically determined using a competitive radioligand binding assay. The following is a representative protocol synthesized from established methodologies.
Materials
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human bradykinin B2 receptor.
-
Radioligand: [3H]bradykinin.
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin.
-
Test Compound: this compound (MEN16132) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Filtration Manifold.
-
Scintillation Counter and Scintillation Fluid.
Procedure
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 3-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of this compound at various concentrations.
-
50 µL of [3H]bradykinin diluted in assay buffer.
-
150 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the radioligand binding assay described above.
This technical guide provides a comprehensive summary of the in vitro binding characteristics of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
References
- 1. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Fasitibant Chloride: A Technical Guide for Osteoarthritis and Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fasitibant chloride (formerly known as MEN16132) is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor. Bradykinin, a pro-inflammatory peptide, is implicated in the pathophysiology of both osteoarthritis (OA) and rheumatoid arthritis (RA) through its role in mediating pain, inflammation, and cartilage degradation. This technical guide provides a comprehensive overview of the current state of research on this compound for these indications, consolidating available preclinical and clinical data, detailing experimental methodologies, and visualizing key biological pathways and workflows. While preclinical evidence in models of inflammatory arthritis is promising, and clinical investigations in osteoarthritis have been undertaken, a notable gap in publicly available data for rheumatoid arthritis exists. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the bradykinin B2 receptor in arthritic diseases.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
This compound exerts its pharmacological effect by competitively blocking the bradykinin B2 receptor (B2R). Bradykinin, upon binding to the constitutively expressed B2R on various cell types within the joint, including synoviocytes, chondrocytes, and sensory neurons, initiates a cascade of intracellular signaling events.[1][2] This activation contributes to the cardinal signs of arthritis:
-
Pain: Bradykinin directly excites and sensitizes nociceptive sensory nerve fibers, leading to the perception of pain.[1]
-
Inflammation: It promotes vasodilation and increases vascular permeability, contributing to edema and the recruitment of inflammatory cells.[3] Furthermore, it stimulates the release of other pro-inflammatory mediators, such as prostaglandins and cytokines (e.g., Interleukin-6 and Interleukin-8), from synoviocytes and chondrocytes.[1]
-
Cartilage Degradation: Emerging evidence suggests that bradykinin may contribute to the degradation of cartilage matrix, a hallmark of osteoarthritis.
By antagonizing the B2R, this compound aims to interrupt these pathological processes, thereby reducing pain and inflammation in arthritic joints.
Signaling Pathway of Bradykinin B2 Receptor in Chondrocytes
Caption: Bradykinin B2 receptor signaling cascade in chondrocytes.
Preclinical Research in Inflammatory Arthritis
This compound has been evaluated in a rat model of carrageenan-induced inflammatory arthritis, a commonly used model to assess the efficacy of anti-inflammatory and analgesic compounds.
Quantitative Data from Preclinical Studies
The following table summarizes the key findings from a study investigating the effects of intra-articular administration of this compound, both alone and in combination with dexamethasone, in a carrageenan-induced arthritis model in rats.
| Parameter Measured | Treatment Group | Dose (per knee) | Result (Inhibition %) |
| Knee Joint Incapacitation (Pain) | This compound | 100 µg | ~40-45% |
| Dexamethasone | 100 µg | ~40-45% | |
| This compound + Dexamethasone | 100 µg each | ~100% | |
| Knee Joint Edema (Swelling) | This compound | 100 µg | ~50% |
| Dexamethasone | 100 µg | ~50% | |
| This compound + Dexamethasone | 100 µg each | ~100% | |
| Prostaglandin E2 Metabolites in Synovial Fluid | This compound | 100 µg | ~30% |
| Dexamethasone | 100 µg | ~30% | |
| This compound + Dexamethasone | 100 µg each | ~80% | |
| IL-1β Levels in Synovium | This compound | 100 µg | Significant Reduction |
| Dexamethasone | 100 µg | Significant Reduction | |
| This compound + Dexamethasone | 100 µg each | Greater reduction than either drug alone | |
| IL-6 Levels in Synovium | This compound | 100 µg | Significant Reduction |
| Dexamethasone | 100 µg | Significant Reduction | |
| This compound + Dexamethasone | 100 µg each | Greater reduction than either drug alone | |
| GRO/CINC-1 (rat IL-8) Levels in Synovium | This compound | 100 µg | Significant Reduction |
| Dexamethasone | 100 µg | Significant Reduction | |
| This compound + Dexamethasone | 100 µg each | Greater reduction than either drug alone |
These preclinical data demonstrate that this compound effectively reduces pain and swelling in a model of inflammatory arthritis. Notably, the combination with dexamethasone showed a synergistic effect, suggesting a potential for combination therapy.
Clinical Research in Osteoarthritis
This compound has been investigated in Phase 2 clinical trials for the treatment of pain associated with knee osteoarthritis. The primary route of administration in these studies was intra-articular injection.
Overview of Clinical Trials
Two key Phase 2 clinical trials are registered for this compound in knee osteoarthritis:
| ClinicalTrial.gov Identifier | Study Title | Status | Phase |
| NCT01091116 | A Locally Injected Bradykinin Antagonist for TReatment of OSteoarthritiS | Completed | 2 |
| NCT02205814 | Fasitibant Intra-articular Injection in Patients With Symptomatic Osteoarthritis of the Knee | Completed | 2 |
Clinical Efficacy and Safety Data
Detailed quantitative results from these clinical trials have not been widely published in peer-reviewed literature. The primary efficacy endpoint for both studies was the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore. The WOMAC is a validated, patient-reported outcome measure used to assess pain, stiffness, and physical function in individuals with osteoarthritis of the knee and hip. The Patient Global Assessment (PGA) of disease activity is another key outcome measure often used in arthritis trials.
Note: Due to the limited availability of published data, a comprehensive summary of the clinical efficacy and safety of this compound in osteoarthritis cannot be provided at this time. Researchers are encouraged to monitor for future publications or presentations of these trial results.
Research in Rheumatoid Arthritis
To date, there is a notable absence of publicly available preclinical or clinical research specifically investigating this compound for the treatment of rheumatoid arthritis. While the underlying mechanism of action—antagonism of the pro-inflammatory mediator bradykinin—suggests potential therapeutic relevance in RA, dedicated studies are required to establish its efficacy and safety in this patient population.
Experimental Protocols
Carrageenan-Induced Inflammatory Arthritis in Rats
This protocol is a standard preclinical model for evaluating the anti-inflammatory and analgesic effects of novel compounds.
Objective: To induce a localized, acute inflammatory response in the rat knee joint to assess the efficacy of therapeutic agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Carrageenan (1% solution in sterile saline)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Microsyringes
-
Plethysmometer or calipers for measuring joint diameter
-
Analgesia assessment equipment (e.g., incapacitance tester)
Procedure:
-
Anesthetize the rats according to approved institutional animal care and use committee protocols.
-
Inject a small volume (e.g., 25-50 µL) of 1% carrageenan solution directly into the intra-articular space of the rat's right knee joint. The contralateral (left) knee can be injected with sterile saline as a control.
-
Administer the test compound (e.g., this compound) and vehicle control via the desired route (e.g., intra-articular, intraperitoneal, oral) at a specified time point relative to the carrageenan injection (e.g., 30 minutes prior).
-
At predetermined time points post-carrageenan injection (e.g., 3, 6, 24 hours), assess inflammatory parameters:
-
Edema: Measure the diameter of the knee joint using calipers or a plethysmometer. The change in diameter from baseline is calculated.
-
Pain/Incapacitation: Quantify weight-bearing on the affected limb using an incapacitance tester.
-
-
At the end of the experiment, euthanize the animals and collect synovial fluid and/or synovial tissue for further analysis (e.g., cytokine measurement, histology).
Experimental Workflow: Carrageenan-Induced Arthritis Model
Caption: Workflow for the rat carrageenan-induced arthritis model.
Radioligand Binding Assay for Bradykinin B2 Receptor
This assay is used to determine the binding affinity of a compound for the bradykinin B2 receptor.
Objective: To quantify the interaction between a test compound and the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [³H]-Bradykinin)
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled bradykinin or another B2 receptor antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration manifold
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand, and either the test compound at various concentrations or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The data can then be used to determine the IC50 and Ki of the test compound.
Measurement of Cytokines in Synovial Fluid
This protocol describes a common method for quantifying the levels of pro-inflammatory cytokines in synovial fluid samples.
Objective: To measure the concentration of specific cytokines (e.g., IL-1β, IL-6, IL-8) in synovial fluid.
Materials:
-
Synovial fluid samples collected from preclinical models or clinical subjects
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based immunoassay kits for the specific cytokines of interest
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure (using ELISA as an example):
-
Centrifuge the synovial fluid samples to remove cells and debris.
-
Prepare the standards and samples according to the ELISA kit manufacturer's instructions. This may involve dilution of the samples.
-
Add the standards and samples to the wells of the antibody-coated microplate provided in the kit.
-
Incubate the plate to allow the cytokines to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody, which will bind to the captured cytokine.
-
Incubate and wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate and add the substrate solution. A color change will develop in proportion to the amount of cytokine bound.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokines in the samples.
Future Directions and Conclusion
This compound, as a selective bradykinin B2 receptor antagonist, represents a targeted therapeutic approach for arthritic conditions. Preclinical data in a model of inflammatory arthritis are encouraging, demonstrating both analgesic and anti-inflammatory effects. While Phase 2 clinical trials have been completed in patients with knee osteoarthritis, the public dissemination of these results is awaited to fully understand its clinical potential in this indication.
A significant gap in the current research landscape is the lack of investigation into this compound for rheumatoid arthritis. Given the role of bradykinin in inflammation and pain, which are central to RA pathology, preclinical and clinical studies in this area are warranted.
This technical guide provides a consolidated resource for researchers and drug developers. The detailed experimental protocols and visualized pathways are intended to facilitate further investigation into the therapeutic utility of this compound and the broader field of bradykinin B2 receptor antagonism in osteoarthritis and rheumatoid arthritis.
References
- 1. Meaningful Within-Patient Change in WOMAC Domains in Patients with Moderate-To- Severe Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. The Efficacy, Tolerability, and Joint Safety of Fasinumab in Osteoarthritis Pain: A Phase IIb/III Double-Blind, Placebo-Controlled, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinically important improvement in the WOMAC and predictor factors for response to non-specific non-steroidal anti-inflammatory drugs in osteoarthritic patients: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Bradykinin B2 Receptor in Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin, a potent inflammatory mediator, exerts its effects through the activation of two G protein-coupled receptors, B1 and B2.[1] The bradykinin B2 receptor (B2R), encoded by the BDKRB2 gene, is constitutively expressed in a wide array of tissues and is central to the initiation and propagation of acute inflammatory responses.[2][3][4] Upon activation by its primary ligand, bradykinin, the B2R triggers a cascade of intracellular signaling events that culminate in the cardinal signs of inflammation: vasodilation, increased vascular permeability, edema, and pain.[5] This technical guide provides an in-depth overview of the B2R's role in inflammation, focusing on its signaling pathways, quantitative data on ligand interactions, and detailed experimental protocols for its study.
Bradykinin B2 Receptor Signaling Pathways
The B2R is primarily coupled to Gαq and Gαi proteins. Activation of these G proteins initiates a complex network of downstream signaling cascades that drive the inflammatory response.
Gαq-Mediated Pathway
Upon bradykinin binding, the B2R activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC). This cascade ultimately contributes to the production of pro-inflammatory mediators and increased vascular permeability.
Mitogen-Activated Protein Kinase (MAPK) Pathway
B2R activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). This activation can occur through G protein-dependent mechanisms and β-arrestin-mediated signaling. The Ras/Raf-1/ERK pathway has been shown to be crucial for B2R-mediated activation of NF-κB and subsequent expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.
Nuclear Factor-κB (NF-κB) Pathway
A critical downstream effector of B2R signaling in inflammation is the transcription factor Nuclear Factor-κB (NF-κB). Activation of the NF-κB pathway by bradykinin leads to the transcription of a host of pro-inflammatory genes, including those encoding cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), as well as COX-2. This transcriptional amplification plays a pivotal role in sustaining the inflammatory response.
Diagram of the Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling Cascade.
Quantitative Data
The following tables summarize key quantitative data for the interaction of various ligands with the bradykinin B2 receptor.
Table 1: Binding Affinities (pKi) and Functional Potencies (pKB/pA2) of B2 Receptor Ligands
| Compound | Species | Assay Type | pKi / pKB / pA2 | Reference |
| Bradykinin | Human | Radioligand Binding | 9.15 (pKi) | |
| Rat | Radioligand Binding | 9.35 (pKi) | ||
| Human | IP3 Assay | 8.56 (pKB) | ||
| Rat | IP3 Assay | 9.79 (pKB) | ||
| Icatibant (HOE 140) | Human | Radioligand Binding | 10.52 (pKi) | |
| Human | Umbilical Vein Contraction | 8.18 (pKB) | ||
| Human | Corneal Epithelial Cells | 8.54 (pA2) | ||
| Rabbit | Radioligand Binding | 10.1 (pKi) | ||
| Pig | Radioligand Binding | 9.9 (pKi) | ||
| FR173657 | Human | Radioligand Binding | 8.66 (pKi) | |
| Rat | Radioligand Binding | 9.81 (pKi) | ||
| Human | Umbilical Vein Contraction | 7.80 (pKB) | ||
| Rabbit | Hypotension Assay | 57 ± 9 nmol/kg (ID50) | ||
| Guinea Pig | Hypotension Assay | 215 ± 56 nmol/kg (ID50) | ||
| Rat | Hypotension Assay | 187 ± 50 nmol/kg (ID50) | ||
| MEN16132 | Rabbit | Radioligand Binding | 10.4 (pKi) | |
| Pig | Radioligand Binding | 10.3 (pKi) | ||
| PHA-022121 | Human | Radioligand Binding | 0.47 nM (Ki) | |
| Human | Calcium Mobilization | 0.15 nM (Kb) | ||
| PHA-022484 | Human | Radioligand Binding | 0.70 nM (Ki) | |
| Human | Calcium Mobilization | 0.26 nM (Kb) |
Table 2: In Vivo Efficacy of B2 Receptor Antagonists in Inflammatory Models
| Antagonist | Model | Species | Dose | Effect | Reference |
| FR167344 | Carrageenan-induced paw edema | Rat | 2.7 mg/kg (oral) | ID50 for edema inhibition | |
| Kaolin-induced writhing | Mouse | 2.8 mg/kg (oral) | ID50 for writhing inhibition | ||
| Caerulein-induced pancreatitis | Rat | 13.8 mg/kg (oral) | ID50 for edema inhibition | ||
| HOE 140 | Carrageenan-induced paw edema | Rat | - | Inhibition of edema | |
| Thermally-induced paw edema | Rat | - | Inhibition of edema | ||
| Ischemia/Reperfusion Injury | Rat | 1.0 mg/kg (i.v.) | Inhibition of vascular permeability and neutrophil recruitment | ||
| NPC 567 | Carrageenan-induced paw edema | Rat | - | Inhibition of edema, hyperalgesia, and hyperthermia | |
| FR173657 | Carrageenan-induced paw edema | Mouse | 30 mg/kg | Attenuation of edema |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the bradykinin B2 receptor's role in inflammation are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the B2 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human or rat B2 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [³H]-Bradykinin.
-
Non-specific Binding Control: A high concentration of unlabeled bradykinin or a known B2R antagonist (e.g., Icatibant).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions.
-
96-well plates.
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
-
Filtration manifold.
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.
-
In a 96-well plate, add 25 µL of Assay Buffer (for total binding) or non-specific binding control.
-
Add 25 µL of serially diluted test compound.
-
Add 50 µL of [³H]-Bradykinin diluted in Assay Buffer.
-
Add 100 µL of diluted cell membranes.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid, and measure radioactivity.
Diagram of the Radioligand Binding Assay Workflow
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following B2R activation.
Materials:
-
Cells: HEK293 cells stably expressing the B2 receptor.
-
Culture Medium: DMEM, 10% FBS, Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Calcium Indicator: Fluo-4 Direct™ Calcium Assay Kit or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Bradykinin.
-
Antagonist (for validation): Icatibant (HOE 140).
-
Fluorescence plate reader.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Prepare the calcium indicator dye solution according to the manufacturer's protocol.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add bradykinin (or test compound followed by bradykinin for antagonist testing).
-
Immediately begin measuring fluorescence intensity over time.
Diagram of the Calcium Mobilization Assay Workflow
Caption: Calcium Mobilization Assay Workflow.
Western Blot for Phospho-ERK
This protocol is used to detect the phosphorylation of ERK, a downstream target of B2R signaling.
Materials:
-
Cells: Cell line of interest (e.g., mIMCD-3).
-
Stimulation: Bradykinin.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay: BCA assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking Buffer: 5% BSA or non-fat milk in TBST.
-
Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to ~80% confluency and serum-starve for 4-6 hours.
-
Stimulate cells with bradykinin for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway.
Materials:
-
Cells: HEK293 cells co-transfected with an NF-κB-luciferase reporter vector and a constitutively expressing Renilla luciferase vector.
-
Test compounds/Bradykinin.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Treat cells with test compounds or bradykinin for the desired time (typically 6-24 hours).
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory effects of B2R antagonists.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Carrageenan: 1% solution in saline.
-
Test Compound: B2R antagonist.
-
Plethysmometer.
Procedure:
-
Administer the B2R antagonist (e.g., orally or subcutaneously) at a predetermined time before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Inject an equal volume of saline into the left hind paw as a control.
-
Measure the paw volume of both hind paws at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
Conclusion
The bradykinin B2 receptor is a key player in the orchestration of inflammatory responses. Its activation triggers a complex network of signaling pathways, leading to the production of pro-inflammatory mediators and the classic signs of inflammation. The detailed understanding of these pathways, coupled with robust quantitative data and standardized experimental protocols, is crucial for the development of novel therapeutic agents targeting the B2R for the treatment of a wide range of inflammatory diseases. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals working in this critical area of pharmacology.
References
- 1. Suppression of carrageenan-induced hyperalgesia, hyperthermia and edema by a bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 5. Flow Cytometric Analysis of Internal Calcium Mobilization via a B2‐Bradykinin Receptor on a Subclone of PC‐12 Cells | Semantic Scholar [semanticscholar.org]
Molecular Targets of Fasitibant Chloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasitibant Chloride, also known as MEN16132, is a potent and selective non-peptide antagonist of the Bradykinin B2 (B2) receptor. This document provides a comprehensive overview of the molecular targets of this compound, detailing its interaction with the B2 receptor and the subsequent downstream signaling effects. Quantitative data on binding affinity and functional inhibition are presented, along with detailed experimental methodologies for key assays. Signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the mechanism of action of this compound.
Primary Molecular Target: Bradykinin B2 Receptor
The principal molecular target of this compound is the Bradykinin B2 (B2) receptor, a G-protein coupled receptor (GPCR). This compound acts as a competitive antagonist at this receptor, inhibiting the binding of the endogenous ligand bradykinin and thereby blocking its pro-inflammatory and pain-sensitizing effects.
Binding Affinity
Radioligand binding assays have been employed to determine the binding affinity of this compound for the B2 receptor. These studies demonstrate that this compound exhibits high affinity for the B2 receptor, with pKi values in the nanomolar range.
| Parameter | Value | Species/Tissue | Reference |
| pKi | 10.4 | Rabbit Ileal Smooth Muscle | [1] |
| pKi | 10.3 | Pig Ileal Smooth Muscle | [1] |
| IC50 | 0.083 nM | Rabbit Ileal Smooth Muscle | [1] |
Downstream Signaling Pathways and Effects
By antagonizing the Bradykinin B2 receptor, this compound modulates several downstream signaling pathways implicated in inflammation and pain. Activation of the B2 receptor by bradykinin typically leads to the activation of Gq and Gi proteins, resulting in increased intracellular calcium and inhibition of adenylate cyclase, respectively[2][3]. This cascade further activates phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways.
This compound's blockade of the B2 receptor leads to the inhibition of these downstream events, resulting in a reduction of pro-inflammatory mediators.
Inhibition of Prostaglandin E2 (PGE2) and COX-2 Expression
In human fibroblast-like synoviocytes, this compound has been shown to prevent bradykinin-induced production of Prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2). A 1 µM concentration of this compound, with a 30-minute preincubation, was effective in reducing bradykinin-induced PGE2 formation and COX-2 gene expression.
Reduction of Pro-inflammatory Cytokine Release
In vivo studies in rats with carrageenan-induced inflammatory arthritis have demonstrated that intra-articular administration of this compound (100 µg per knee) significantly reduces the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and GRO/CINC-1 (the rat analogue of human IL-8) in synovial tissue.
| Downstream Effect | Model System | Observed Effect | Reference |
| PGE2 Formation | Human Synovial Cells | Reduction | |
| COX-2 Gene Expression | Human Synovial Cells | Reduction | |
| IL-1β Release | Rat Synovium | Significant Reduction | |
| IL-6 Release | Rat Synovium | Significant Reduction | |
| GRO/CINC-1 Release | Rat Synovium | Significant Reduction |
Experimental Protocols
Radioligand Binding Assay for Bradykinin B2 Receptor
This protocol is a generalized procedure based on standard radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the Bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the Bradykinin B2 receptor (e.g., from rabbit or pig ileal smooth muscle).
-
Radioligand: [3H]-Bradykinin.
-
Non-specific binding control: A high concentration of unlabeled bradykinin.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, [3H]-Bradykinin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or unlabeled bradykinin (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is a generalized procedure for a sandwich ELISA.
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in biological samples following treatment with this compound.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Biological samples (e.g., synovial fluid, cell culture supernatant).
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Standard cytokine solution of known concentration.
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the standard cytokine to generate a standard curve.
-
Add standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Visualizations
Signaling Pathway of Bradykinin B2 Receptor and Point of Inhibition by this compound
Caption: Bradykinin B2 receptor signaling and inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing this compound.
References
Fasitibant Chloride (MEN16132): An In-Depth Technical Guide to its Research History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant Chloride, also known as MEN16132, is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator of inflammation and pain, exerts its effects through the activation of two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in various tissues and is implicated in the acute inflammatory response, vasodilation, and pain signaling. Consequently, antagonism of the B2 receptor has been a therapeutic target for a range of inflammatory conditions, including osteoarthritis. This technical guide provides a comprehensive overview of the research history of this compound, from its preclinical characterization to its evaluation in clinical trials.
Mechanism of Action
This compound is a competitive antagonist of the bradykinin B2 receptor.[3] It binds to the receptor with high affinity, thereby preventing the binding of endogenous bradykinin and subsequent activation of downstream signaling pathways. This blockade of the B2 receptor is the basis for its anti-inflammatory and analgesic properties observed in preclinical models.
Preclinical Research
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety.
In Vitro Studies
Receptor Binding Affinity:
Radioligand binding assays were crucial in determining the affinity of this compound for the bradykinin B2 receptor. These studies typically involved the use of cell membranes expressing the human B2 receptor and a radiolabeled bradykinin analog, such as [3H]bradykinin. The ability of Fasitibant to displace the radioligand from the receptor was measured to determine its inhibitory constant (Ki).
Functional Antagonism:
The functional antagonist activity of this compound was assessed through various in vitro assays, most notably the inositol phosphate accumulation assay. Activation of the B2 receptor by bradykinin leads to the activation of phospholipase C and the subsequent production of inositol phosphates. Fasitibant's ability to inhibit this bradykinin-induced inositol phosphate accumulation demonstrates its functional antagonism.
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Human Synoviocytes | pKi | 8.9 | [3] |
| Inositol Phosphate Accumulation | Human Synoviocytes | pKB | 9.9 | [3] |
| IL-6 Release Inhibition | Human Synoviocytes | pIC50 | 8.1 | |
| IL-8 Release Inhibition | Human Synoviocytes | pIC50 | 8.4 |
Table 1: In Vitro Potency of this compound
In Vivo Studies
Carrageenan-Induced Inflammatory Arthritis in Rats:
This widely used model of acute inflammation was employed to evaluate the anti-inflammatory and analgesic effects of this compound. Intra-articular injection of carrageenan into the rat knee joint induces a localized inflammatory response characterized by edema, pain, and cellular infiltration. The efficacy of Fasitibant, administered locally, was assessed by measuring changes in joint swelling and pain-related behaviors. In these studies, Fasitibant was shown to reduce joint pain and edema.
Bradykinin-Induced Bronchoconstriction in Guinea Pigs:
To assess its activity in the airways, this compound was evaluated in a guinea pig model of bradykinin-induced bronchoconstriction. Intravenous or aerosol administration of bradykinin in anesthetized guinea pigs leads to a significant increase in airway resistance. The ability of Fasitibant to prevent or reverse this bronchoconstriction demonstrated its antagonist activity at the B2 receptor in the respiratory system.
| Model | Species | Key Findings | Reference |
| Carrageenan-Induced Arthritis | Rat | Reduced joint pain and edema. | |
| Bradykinin-Induced Bronchoconstriction | Guinea Pig | Inhibited bronchoconstriction. | |
| Monosodium Iodoacetate-Induced Osteoarthritis | Rat | Reduced nociceptive responses. |
Table 2: Summary of Key In Vivo Efficacy Studies of this compound
Pharmacokinetics and ADME
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While comprehensive publicly available ADME data for this compound is limited, preclinical studies indicated that it has a long duration of action. Clinical trial documentation also mentions the evaluation of its pharmacokinetics following intra-articular injection.
Clinical Research
The clinical development of this compound focused on its potential as a treatment for pain associated with osteoarthritis of the knee.
Phase II Clinical Trial (NCT02205814)
A key study in the clinical development of Fasitibant was a Phase II, double-blind, randomized, placebo-controlled, dose-finding trial. This study aimed to evaluate the efficacy, safety, tolerability, and pharmacokinetics of single intra-articular injections of Fasitibant in patients with symptomatic knee osteoarthritis.
Study Design:
-
Population: Patients with symptomatic osteoarthritis of the knee.
-
Intervention: Single intra-articular injection of one of three different doses of Fasitibant or placebo.
-
Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore.
-
Status: Completed.
Results:
The clinical trial did not meet its primary efficacy endpoint. The results indicated that no particular dose of Fasitibant was significantly different from placebo in reducing the WOMAC A (pain) score.
Safety and Tolerability:
The available information suggests that intra-articular injections of Fasitibant were well-tolerated, with a safety profile comparable to placebo.
Signaling Pathways and Experimental Workflows
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to the B2 receptor initiates a cascade of intracellular events. The receptor is coupled to Gq/11 and Gi proteins. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the various physiological and pathological effects of bradykinin, including inflammation and pain. Fasitibant, as a B2 receptor antagonist, blocks the initiation of this signaling cascade.
Caption: Bradykinin B2 Receptor Signaling Pathway and the antagonistic action of Fasitibant.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the affinity of Fasitibant for the B2 receptor.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Fasitibant Chloride, a Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant Chloride is a potent and selective non-peptide antagonist of the bradykinin B2 (B2) receptor, a G protein-coupled receptor (GPCR) involved in inflammatory processes.[1] Bradykinin, the endogenous ligand for the B2 receptor, plays a crucial role in mediating pain, inflammation, and vasodilation. Antagonism of the B2 receptor is therefore a promising therapeutic strategy for a variety of inflammatory conditions, including osteoarthritis and rheumatoid arthritis.[1] In vitro assays are essential for characterizing the pharmacological properties of B2 receptor antagonists like this compound, providing valuable data on binding affinity, potency, and mechanism of action. This document provides detailed protocols for key in vitro assays to evaluate the interaction of this compound with the bradykinin B2 receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the bradykinin B2 receptor.[2] The B2 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon bradykinin binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular signaling pathways. This compound competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this signaling cascade and the downstream physiological effects.
Bradykinin B2 Receptor Signaling Pathway
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow
Caption: Radioligand Competitive Binding Assay Workflow.
Materials:
-
Cell membranes from a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Bradykinin.
-
This compound.
-
Unlabeled Bradykinin (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or 10 µM unlabeled Bradykinin (for non-specific binding).
-
25 µL of the desired concentration of this compound or vehicle.
-
50 µL of cell membranes (typically 5-20 µg of protein per well).
-
50 µL of [³H]-Bradykinin (at a concentration close to its Kd).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer per well.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in a scintillation counter.
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant for a compound; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of ligand. |
| Kd | The equilibrium dissociation constant; the concentration of ligand at which half the receptor binding sites are occupied at equilibrium. |
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium concentration.
Experimental Workflow
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
A cell line stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
This compound.
-
Bradykinin.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add an EC₈₀ concentration of bradykinin to stimulate the cells and immediately begin measuring the fluorescence intensity over time.
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (bradykinin stimulation alone). The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
| Parameter | Description |
| EC₅₀ | The concentration of a drug that gives half-maximal response. |
| EC₈₀ | The concentration of a drug that gives 80% of the maximal response. |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Assay Type | Receptor | Species | Parameter | Value |
| Radioligand Binding | Bradykinin B2 | Human | Ki (nM) | Insert Value |
| Calcium Mobilization | Bradykinin B2 | Human | IC₅₀ (nM) | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the pharmacological characterization of this compound. The competitive binding assay allows for the precise determination of its affinity for the bradykinin B2 receptor, while the calcium mobilization assay confirms its functional antagonist activity. These detailed protocols and data presentation guidelines will aid researchers in obtaining reliable and reproducible results in the study of this compound and other bradykinin B2 receptor modulators.
References
Preparing Fasitibant Chloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fasitibant Chloride is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R), playing a crucial role in research related to inflammation and pain.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in a cell culture setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | MEN16132 | [1] |
| Molecular Formula | C₃₆H₄₉Cl₃N₆O₆S | [3] |
| Molecular Weight | 800.2 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from general chemical properties |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | Selective non-peptide bradykinin B2 receptor (B2R) antagonist |
Bradykinin B2 Receptor Signaling Pathway
This compound exerts its effects by blocking the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Upon activation by its ligand, bradykinin, the B2 receptor primarily couples to Gαq, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which in turn mediate various cellular responses, including inflammation and pain signaling.
Caption: Bradykinin B2 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.8002 mg of this compound (Molecular Weight = 800.2 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 100 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution in tightly sealed, amber vials at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing this compound stock solution.
In Vitro Cell-Based Assay: Inhibition of Bradykinin-Induced Calcium Mobilization
This protocol outlines a general procedure to assess the inhibitory effect of this compound on bradykinin-induced calcium influx in a suitable cell line expressing the bradykinin B2 receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing the human bradykinin B2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Bradykinin stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with calcium measurement capabilities
Procedure:
-
Cell Seeding:
-
Seed the HEK293-B2R cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Treatment:
-
During the dye incubation, prepare serial dilutions of this compound in HBSS from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add the diluted this compound or vehicle control (HBSS with 0.1% DMSO) to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Bradykinin Stimulation and Measurement:
-
Prepare a solution of bradykinin in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀), as determined from a prior dose-response experiment.
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the bradykinin solution to all wells simultaneously using an automated dispenser.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after bradykinin addition.
-
Normalize the data to the vehicle control (bradykinin stimulation without antagonist).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility. | Prepare intermediate dilutions in a co-solvent like ethanol before final dilution in aqueous buffer. Ensure the final organic solvent concentration is low and consistent across all samples. |
| High Background Fluorescence | Incomplete removal of the fluorescent dye. | Increase the number of washes after dye loading. |
| No Response to Bradykinin | Low receptor expression; inactive bradykinin. | Confirm B2 receptor expression in the cell line. Use freshly prepared bradykinin solutions. |
| Variable Results | Inconsistent cell numbers; pipetting errors. | Ensure a uniform cell monolayer. Use calibrated pipettes and consistent technique. |
References
Application Notes and Protocols for Fasitibant Chloride in Rat Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fasitibant Chloride, a potent and selective bradykinin B2 receptor antagonist, in preclinical rat models of arthritis. The following sections detail the dosage, experimental protocols, and underlying signaling pathways associated with its therapeutic potential in inflammatory joint diseases.
Introduction
This compound has emerged as a promising therapeutic agent for managing pain and inflammation associated with arthritis. By selectively blocking the bradykinin B2 receptor, this compound interferes with a key pathway in the inflammatory cascade, offering a targeted approach to alleviate arthritis symptoms. These protocols are designed to guide researchers in replicating and building upon existing studies to further evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies utilizing this compound in rat arthritis models. This information is crucial for experimental design and dose-response analysis.
| Parameter | Value | Rat Model | Key Findings | Reference |
| This compound Dosage | 100 µ g/knee | Carrageenan-induced arthritis | Intra-articular administration significantly reduced inflammatory hyperalgesia. | [1] |
| Carrageenan Concentration | 1% - 3% | Carrageenan-induced arthritis | Effective in inducing a localized inflammatory response in the knee joint. | [2][3][4] |
| Injection Volume (Carrageenan) | 20 µL - 150 µL | Carrageenan-induced arthritis | Volume dependent on the specific protocol and desired severity of inflammation. | [3] |
| Synergistic Agent | Dexamethasone | Carrageenan-induced arthritis | Co-administration with this compound showed enhanced anti-inflammatory effects. |
Signaling Pathway of this compound in Arthritis
This compound exerts its anti-inflammatory effects by blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor. In arthritic conditions, tissue injury and inflammation lead to the local production of bradykinin. Bradykinin binding to B2R triggers a cascade of intracellular signaling events, primarily through Gαq proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream pathways, including the MAPK/ERK pathway, leading to the expression of pro-inflammatory mediators like prostaglandins (via COX-2) and cytokines (e.g., IL-6, IL-8), as well as sensitization of nociceptors, contributing to pain and inflammation. This compound, by competitively binding to B2R, prevents the initiation of this signaling cascade.
Caption: Bradykinin B2 Receptor Signaling Pathway in Inflammation.
Experimental Protocols
Preparation of this compound Solution
Objective: To prepare a sterile solution of this compound for intra-articular injection in rats.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the required amount of this compound powder to achieve the desired final concentration. For a 100 µg dose in a 50 µL injection volume, the concentration would be 2 mg/mL.
-
Once dissolved, bring the solution to the final required volume with sterile saline.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Keep the prepared solution on ice until use and administer within a few hours of preparation to ensure stability.
Carrageenan-Induced Arthritis Model in Rats
Objective: To induce a localized, acute inflammatory arthritis in the knee joint of rats for the evaluation of anti-inflammatory compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (Type IV)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 29-30G needles
-
Calipers for measuring joint diameter
Procedure:
-
Preparation of Carrageenan Suspension: Prepare a 1-3% (w/v) suspension of carrageenan in sterile saline. Heat the solution to approximately 60°C while stirring to aid dissolution, then allow it to cool to room temperature before injection. Keep the suspension on a stirrer to ensure homogeneity.
-
Animal Handling and Anesthesia: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment. Anesthetize the rats using isoflurane or another appropriate anesthetic.
-
Intra-articular Injection: Place the anesthetized rat in a supine position. Flex the knee of the right hind paw. Insert a 29-30G needle into the intra-articular space of the knee joint. Slowly inject 20-100 µL of the carrageenan suspension. The contralateral (left) knee can be injected with sterile saline as a control.
-
Post-Injection Monitoring: Monitor the animals for recovery from anesthesia. House them in individual cages to prevent injury.
-
Assessment of Arthritis:
-
Joint Swelling: Measure the mediolateral diameter of the knee joint using a digital caliper at baseline (before injection) and at various time points post-injection (e.g., 3, 6, 24, 48 hours).
-
Pain Assessment (Hyperalgesia): Assess pain using methods such as the Randall-Selitto paw pressure test or by measuring weight-bearing distribution.
-
Histopathology: At the end of the experiment, euthanize the animals and collect the knee joints for histological analysis to assess inflammation, synovial hyperplasia, and cartilage damage.
-
Administration of this compound in the Rat Arthritis Model
Objective: To evaluate the therapeutic effect of this compound on carrageenan-induced arthritis.
Procedure:
-
Induction of Arthritis: Induce arthritis in the right knee joint of rats as described in Protocol 2.
-
Treatment Groups: Divide the animals into the following groups (n=6-8 per group):
-
Control Group: Intra-articular injection of saline.
-
Arthritis Group: Intra-articular injection of carrageenan followed by intra-articular injection of vehicle (saline).
-
This compound Group: Intra-articular injection of carrageenan followed by intra-articular injection of this compound (100 µ g/knee ).
-
(Optional) Combination Therapy Group: Intra-articular injection of carrageenan followed by co-administration of this compound and Dexamethasone.
-
-
Drug Administration: Administer this compound (or vehicle) via intra-articular injection into the carrageenan-injected knee. The timing of administration can be prophylactic (before carrageenan) or therapeutic (after the onset of inflammation).
-
Evaluation of Efficacy: Assess joint swelling, pain, and perform histological analysis as described in Protocol 2 to compare the outcomes between the different treatment groups.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound in a rat model of carrageenan-induced arthritis.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Carrageenan/Kaolin-Induced Arthritis in Rats and of Inflammatory Cytokine Expressions in Human IL-1β-Stimulated Fibroblast-like Synoviocytes by a Benzylideneacetophenone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fasitibant Chloride in Carrageenan-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant Chloride is a potent and selective antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a key mediator in inflammation, is involved in processes such as vasodilation, increased vascular permeability, and pain.[1][3] The carrageenan-induced inflammation model is a classical and widely used in vivo assay for evaluating the efficacy of anti-inflammatory compounds.[4] Carrageenan injection, typically in the paw or knee joint of rodents, elicits an acute inflammatory response characterized by edema, neutrophil infiltration, and the production of various inflammatory mediators. This document provides detailed protocols and data for the application of this compound in carrageenan-induced inflammation models, specifically focusing on the rat knee joint arthritis model.
Mechanism of Action
This compound exerts its anti-inflammatory effects by blocking the binding of bradykinin to its B2 receptor, thereby inhibiting downstream signaling pathways that contribute to inflammation and pain.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the effect of a single intra-articular dose of this compound (100 µ g/knee ) on various inflammatory parameters in a carrageenan-induced arthritis model in rats. All measurements were taken 6 hours after the induction of inflammation.
Table 1: Effect of this compound on Carrageenan-Induced Knee Joint Incapacitation (Pain)
| Treatment Group | Dose (per knee) | Joint Incapacitation (% of Carrageenan Group) |
| Carrageenan | - | 100% |
| This compound | 100 µg | ~55-60% |
| Dexamethasone | 100 µg | ~55-60% |
| This compound + Dexamethasone | 100 µg + 100 µg | 0% (Full Inhibition) |
Table 2: Effect of this compound on Carrageenan-Induced Knee Joint Edema
| Treatment Group | Dose (per knee) | Inhibition of Edema |
| Carrageenan | - | 0% |
| This compound | 100 µg | ~50% |
| Dexamethasone | 100 µg | ~50% |
| This compound + Dexamethasone | 100 µg + 100 µg | ~100% |
Table 3: Effect of this compound on Carrageenan-Induced Prostaglandin E Metabolites (PGEMs) Release in Synovial Fluid
| Treatment Group | Dose (per knee) | Inhibition of PGEMs Release |
| Carrageenan | - | 0% |
| This compound | 100 µg | ~30% |
| Dexamethasone | 100 µg | ~30% |
| This compound + Dexamethasone | 100 µg + 100 µg | ~80% |
Table 4: Effect of this compound on Carrageenan-Induced Cytokine Release in Synovial Capsule Homogenates
| Treatment Group | Dose (per knee) | Inhibition of IL-1β Release | Inhibition of IL-6 Release | Inhibition of GRO/CINC-1 (IL-8 orthologue) Release |
| Carrageenan | - | 0% | 0% | 0% |
| This compound | 100 µg | Equipotent to Dexamethasone | Equipotent to Dexamethasone | Equipotent to Dexamethasone |
| Dexamethasone | 100 µg | Equipotent to Fasitibant | Equipotent to Fasitibant | Equipotent to Fasitibant |
| This compound + Dexamethasone | 100 µg + 100 µg | More effective than single drugs | More effective than single drugs | More effective than single drugs |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in carrageenan-induced inflammation and the mechanism of action of this compound.
References
- 1. This compound, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Intra-articular Injection of Fasitibant Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant Chloride (also known as MEN16132) is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a pro-inflammatory peptide, is implicated in the pathophysiology of osteoarthritis (OA) by contributing to pain, inflammation, and the degradation of cartilage.[2][3] By blocking the B2 receptor, this compound presents a targeted therapeutic approach for the management of OA symptoms.[3][4] Preclinical studies have demonstrated its efficacy in reducing joint pain and edema in animal models of arthritis. Furthermore, a clinical trial has been conducted to evaluate the efficacy and safety of intra-articular this compound in patients with symptomatic knee osteoarthritis.
These application notes provide a detailed protocol for the intra-articular injection of this compound in a preclinical rat model of inflammatory arthritis, based on published research. It also outlines the mechanism of action and the associated signaling pathway.
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to and inhibiting the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Bradykinin, the natural ligand for the B2 receptor, is produced during tissue injury and inflammation. Its binding to the B2 receptor on various cell types within the joint, including synoviocytes and chondrocytes, triggers a signaling cascade that leads to the production of inflammatory mediators such as prostaglandins and cytokines (e.g., IL-6 and IL-8), as well as the sensitization of nociceptors, resulting in pain. By blocking this interaction, this compound can mitigate these downstream effects.
Signaling Pathway of Bradykinin B2 Receptor and Inhibition by this compound
Caption: Bradykinin B2 receptor signaling and inhibition by this compound.
Preclinical Data Summary
The following tables summarize the quantitative data from a preclinical study investigating the effects of a single intra-articular injection of this compound in a carrageenan-induced inflammatory arthritis model in rats.
Table 1: Effect of Intra-articular this compound on Joint Pain and Edema
| Treatment Group | Dose (per knee) | Inhibition of Joint Pain (%) | Inhibition of Knee Joint Edema (%) |
| This compound | 100 µg | ~40-45 | ~40-45 |
| Dexamethasone | 100 µg | ~40-45 | Not specified |
| This compound + Dexamethasone | 100 µg each | ~100 | Not specified |
Table 2: Effect of Intra-articular this compound on Inflammatory Mediators
| Treatment Group | Dose (per knee) | Inhibition of Neutrophil Infiltration (%) | Inhibition of Prostaglandin Release (%) | Inhibition of IL-1β Release (%) | Inhibition of IL-6 Release (%) | Inhibition of GRO/CINC-1 (IL-8) Release (%) |
| This compound | 100 µg | ~60 | ~30 | Significant | Significant | Significant |
| Dexamethasone | 100 µg | Not specified | ~30 | Significant | Significant | Significant |
| This compound + Dexamethasone | 100 µg each | Not specified | ~80 | More effective than single drug | More effective than single drug | More effective than single drug |
Experimental Protocol: Intra-articular Injection of this compound in a Rat Model of Knee Osteoarthritis
This protocol describes the induction of inflammatory arthritis and subsequent intra-articular injection of this compound in rats, based on methodologies from published studies.
Materials
-
This compound
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Carrageenan (or other inducing agent, e.g., mono-iodoacetate)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Sterile syringes (1 mL) and needles (26-30 gauge)
-
Clippers for fur removal
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Calipers for measuring joint diameter
-
Analgesia assessment equipment (e.g., incapacitance tester, von Frey filaments)
Experimental Workflow
Caption: Workflow for preclinical evaluation of intra-articular this compound.
Detailed Methodology
-
Animal Preparation and Anesthesia:
-
Acclimatize male Wistar or Sprague-Dawley rats (250-300 g) to the housing conditions for at least one week prior to the experiment.
-
Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of pentobarbital at 40 mg/kg). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Induction of Inflammatory Arthritis (Carrageenan Model):
-
Remove the fur from the knee region of the right hind limb.
-
Disinfect the skin over the injection site.
-
Flex the knee to a 90-degree angle to palpate the patellar tendon.
-
Insert a sterile 26-gauge needle into the intra-articular space, just beneath the patella.
-
Inject 25-50 µL of a 2% carrageenan solution in sterile saline into the joint cavity.
-
The contralateral (left) knee can be injected with sterile saline to serve as a control.
-
-
Preparation and Administration of this compound:
-
Dissolve this compound in sterile saline to the desired concentration. For a 100 µg dose in a 25 µL injection volume, the concentration would be 4 mg/mL.
-
Thirty minutes prior to or following the carrageenan injection, perform a second intra-articular injection in the same knee with the this compound solution or vehicle control.
-
Inject 25 µL of the this compound solution (containing 100 µg of the compound) or vehicle into the right knee joint.
-
After the injection, gently flex and extend the knee several times to ensure the distribution of the solution within the joint capsule.
-
-
Post-Procedure Monitoring and Outcome Assessment:
-
Allow the animals to recover from anesthesia in a warm, clean cage.
-
Pain Assessment: Measure hind paw weight-bearing distribution using an incapacitance tester at various time points (e.g., 2, 4, 6, and 24 hours post-injection) to assess joint pain.
-
Edema Measurement: Measure the mediolateral diameter of the knee joint using calipers at the same time points to quantify swelling.
-
Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the knee joints for histological processing to assess inflammation and cartilage damage.
-
Biomarker Analysis: Collect synovial fluid or the synovial membrane to measure the levels of inflammatory mediators such as prostaglandins and cytokines (e.g., IL-1β, IL-6, GRO/CINC-1) via ELISA or other immunoassays.
-
Clinical Trial Overview
A Phase 2, double-blind, randomized, placebo-controlled, dose-finding study (NCT02205814) was designed to evaluate the efficacy, safety, and pharmacokinetics of a single intra-articular injection of this compound in patients with symptomatic osteoarthritis of the knee. The primary outcome measure was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore. This indicates the clinical interest in this compound as a potential therapeutic for OA.
Conclusion
This compound, as a selective bradykinin B2 receptor antagonist, holds promise as a targeted intra-articular therapy for osteoarthritis. The provided protocols and data offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Further research and the outcomes of clinical trials will be crucial in determining its future role in the management of osteoarthritic pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knee osteoarthritis: a role for bradykinin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of nociceptive sensory afferent activity of the rat knee joint by the bradykinin B2 receptor antagonist fasitibant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fasitibant Chloride in Human Fibroblast-Like Synoviocytes Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of inflammatory joint diseases such as rheumatoid arthritis. Upon stimulation by pro-inflammatory cytokines like Interleukin-1β (IL-1β), FLS produce a variety of inflammatory mediators, including Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2), which contribute to joint inflammation and degradation. Fasitibant Chloride is a selective and potent antagonist of the bradykinin B2 receptor. Bradykinin, a pro-inflammatory peptide, can potentiate the inflammatory response in synoviocytes. This document provides detailed protocols for assessing the in vitro efficacy of this compound in mitigating the pro-inflammatory response of human FLS stimulated with IL-1β.
Data Presentation
The following tables summarize the inhibitory effects of this compound on the release of key inflammatory mediators from human fibroblast-like synoviocytes.
Table 1: Inhibitory Effect of this compound on Bradykinin-Induced IL-6 and IL-8 Release in Human Fibroblast-Like Synoviocytes [1]
| Compound | Parameter | IL-6 | IL-8 |
| This compound (MEN16132) | pIC50 | 8.1 | 8.4 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Effect of this compound on Bradykinin and IL-1β-Induced PGE2 Release in Human Fibroblast-Like Synoviocytes [2]
| Treatment | PGE2 Release |
| Control | Baseline |
| Bradykinin (BK) | Increased |
| IL-1β | Markedly Increased |
| BK + IL-1β | Synergistic Increase |
| This compound (1 µM) + BK + IL-1β | Prevention of Synergistic Increase |
Mandatory Visualizations
References
- 1. Novel effects mediated by bradykinin and pharmacological characterization of bradykinin B2 receptor antagonism in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fasitibant Chloride Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fasitibant Chloride (MEN16132) is a potent, selective, and long-acting non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a key mediator in inflammation, exerts its effects by activating two G protein-coupled receptors, B1 and B2.[2] The B2R is constitutively expressed in healthy tissues and its activation is central to the acute phases of inflammation, pain, and increased vascular permeability.[2][3] this compound, by blocking the B2R, presents a therapeutic strategy for conditions where bradykinin is a key pathological driver, such as inflammatory arthritis, pain, and edema.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models.
Bradykinin B2 Receptor Signaling Pathway
Bradykinin binding to the B2R, a G protein-coupled receptor (GPCR), primarily activates Gαq/11 and Gαi protein pathways. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to downstream effects such as the production of inflammatory mediators like prostaglandins and nitric oxide, contributing to vasodilation, increased vascular permeability, and the sensation of pain. This compound acts by competitively binding to the B2R, thereby preventing this signaling cascade.
Caption: Bradykinin B2 receptor signaling cascade and point of inhibition by this compound.
Application 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute inflammation for evaluating the efficacy of anti-inflammatory agents. Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by the release of mediators including histamine, serotonin, and bradykinin, leading to edema formation.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Grouping: Animals are randomly assigned to vehicle control, this compound treatment groups (e.g., 1, 3, 10 mg/kg), and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (Ugo Basile, Italy) before any treatment.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or orally) 30-60 minutes prior to carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Quantitative Data Summary
The following table summarizes representative data for bradykinin B2 receptor antagonists in the carrageenan-induced paw edema model.
| Antagonist | Species | Dose & Route | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| FR167344 | Rat | 2.7 mg/kg (oral) | 2 hours | 50% (ID50) | |
| Fasitibant | Rat | 100 µ g/knee (intra-articular) | 6 hours | ~25-30% | |
| Indomethacin | Rat | 10 mg/kg (oral) | 3 hours | ~60-70% |
Application 2: Streptozotocin (STZ)-Induced Diabetic Retinopathy in Rats
This model is commonly used to study the pathogenesis of diabetic retinopathy (DR) and diabetic macular edema (DME). STZ induces hyperglycemia by destroying pancreatic β-cells, leading to retinal changes that mimic human DR, including increased vascular permeability. Bradykinin is implicated in the breakdown of the blood-retinal barrier.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer (0.1 M, pH 4.5). Control animals receive citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Study Period: Animals are maintained for a period (e.g., 4 weeks) to allow for the development of early signs of diabetic retinopathy.
-
Treatment: After the diabetic period, animals are treated with this compound (e.g., via intravitreal injection) or vehicle.
-
Assessment of Vascular Permeability: Retinal vascular permeability is quantified using the Evans blue dye extravasation method.
-
Anesthetize the rats and inject Evans blue dye (45 mg/kg) intravenously.
-
Allow the dye to circulate for 2 hours.
-
Perfuse the circulatory system with saline to remove intravascular dye.
-
Dissect the retinas, dry them, and weigh them.
-
Extract the Evans blue from the retinal tissue using formamide.
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
-
Data Analysis: The amount of extravasated dye (μg/g of tissue) is calculated from a standard curve and compared between groups.
Experimental Workflow
References
Application Notes and Protocols: Measuring Prostaglandin E2 Release Following Fasitibant Chloride Treatment
Introduction
Fasitibant Chloride is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator of inflammation, exerts its effects by binding to B2 receptors on various cell types.[2][3][4] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory mediators, including Prostaglandin E2 (PGE2).[5] PGE2 is a principal bioactive lipid derived from the arachidonic acid cascade and plays a crucial role in inflammation, pain, and fever. Consequently, the inhibition of bradykinin-induced PGE2 release serves as a key indicator of this compound's therapeutic potential in inflammatory conditions such as osteoarthritis and rheumatoid arthritis. These application notes provide a detailed protocol for measuring PGE2 release in response to this compound treatment in a laboratory setting.
Signaling Pathway of Bradykinin-Induced PGE2 Release and this compound Inhibition
Bradykinin binds to the B2 receptor, a G-protein coupled receptor, initiating a cascade that activates Phospholipase A2. This enzyme releases arachidonic acid from the cell membrane. Subsequently, cyclooxygenase (COX) enzymes, particularly COX-2 which is often induced during inflammation, convert arachidonic acid into Prostaglandin H2 (PGH2). PGH2 is then isomerized to PGE2 by prostaglandin E synthases. This compound acts by competitively blocking the bradykinin B2 receptor, thereby inhibiting the initiation of this entire downstream signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Measurement of PGE2 Release from Human Fibroblast-Like Synoviocytes (HFLS)
This protocol details the steps to assess the effect of this compound on bradykinin-induced PGE2 release in a relevant cell model for arthritis research.
Materials:
-
Human Fibroblast-Like Synoviocytes (HFLS)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Bradykinin (BK)
-
Interleukin-1β (IL-1β) (optional, for studying synergistic effects)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
PGE2 ELISA Kit
Procedure:
-
Cell Seeding: Seed HFLS in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, gently wash the cells with PBS and replace the growth medium with a serum-free medium for 12-24 hours. This minimizes basal PGE2 production.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in a serum-free medium. A typical concentration is 1 µM.
-
Aspirate the starvation medium and add the this compound-containing medium to the designated wells.
-
For control wells, add a medium containing the vehicle used to dissolve this compound.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare working solutions of Bradykinin (and IL-1β if applicable) in a serum-free medium.
-
Add the stimulating agent(s) to the wells. A typical concentration for Bradykinin is 100 nM. For synergistic studies, IL-1β can be used at 0.1 ng/mL.
-
Control groups should include:
-
Vehicle control (no treatment)
-
Bradykinin alone
-
This compound alone
-
This compound + Bradykinin
-
-
-
Incubation: Incubate the plate for a specified period to allow for PGE2 release. This can range from 15 minutes for short-term effects to several hours for long-term effects involving COX-2 induction. A 24-hour incubation is common for assessing sustained production.
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well into microcentrifuge tubes.
-
Centrifuge the supernatants at 1,000 x g for 20 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the clear supernatant to new tubes. Samples can be assayed immediately or stored at -80°C.
-
Protocol 2: Quantification of PGE2 using Competitive ELISA
This protocol provides a general procedure for a competitive ELISA, a common method for quantifying PGE2. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.
Principle of the Assay: The competitive ELISA is based on the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 (e.g., HRP-conjugated) for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate. The amount of enzyme-labeled PGE2 bound is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
PGE2 ELISA Kit (containing pre-coated microplate, PGE2 standard, PGE2-HRP conjugate, wash buffer, substrate solution, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the PGE2 stock standard to create a standard curve. It is recommended to use the same matrix as the samples (e.g., cell culture medium) for diluting the standards.
-
Assay Procedure:
-
Add 50 µL of each standard and sample (in duplicate) to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the PGE2-HRP conjugate to each well (except for blank wells).
-
Seal the plate and incubate for 1-2 hours at 37°C or as specified by the kit.
-
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
-
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of PGE2 in the samples by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
-
Experimental Workflow
The following diagram illustrates the overall workflow for measuring PGE2 release after this compound treatment.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on PGE2 release.
Table 1: Effect of this compound on Bradykinin (BK) and Interleukin-1β (IL-1β) Induced PGE2 Release in Human Synoviocytes
| Treatment Group | PGE2 Release (% of Control) | Inhibition (%) | Reference |
| BK + IL-1β | 100% (Synergistic Increase) | - | |
| Fasitibant (1µM) + BK + IL-1β | Prevented Synergistic Increase | >90% | |
| Fasitibant (1µM) + BK | Prevented BK-induced increase | >90% |
Table 2: Effect of Intra-articular this compound on PGE Metabolite Release in a Rat Model of Carrageenan-Induced Arthritis
| Treatment Group (Intra-articular injection) | Inhibition of PGE Metabolite Release | Reference |
| This compound (100 µ g/knee ) | ~30% | |
| Dexamethasone (100 µ g/knee ) | ~30% | |
| This compound + Dexamethasone | ~80% | |
| Dexketoprofen (COX inhibitor, 300 µ g/knee ) | ~80% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of bradykinin-induced prostaglandin E2 release from cultured rat trigeminal ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasitibant prevents the bradykinin and interleukin 1β synergism on prostaglandin E₂ release and cyclooxygenase 2 expression in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: COX-2 Gene Expression Analysis with Fasitibant Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasitibant Chloride is a potent and selective non-peptide antagonist of the Bradykinin B2 receptor.[1] Bradykinin, a pro-inflammatory peptide, is known to be involved in various inflammatory processes and pain.[2][3] One of its key downstream effects is the induction of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5] Consequently, the inhibition of the Bradykinin B2 receptor by this compound presents a promising therapeutic strategy for inflammatory conditions. These application notes provide a detailed overview and experimental protocols for analyzing the effect of this compound on COX-2 gene expression.
Mechanism of Action: this compound and COX-2 Regulation
Bradykinin exerts its pro-inflammatory effects by binding to the Bradykinin B2 receptor, a G-protein coupled receptor. This binding initiates a cascade of intracellular signaling events, primarily involving the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. These signaling pathways converge on the nucleus to promote the transcription of pro-inflammatory genes, including PTGS2, the gene encoding for COX-2.
This compound acts as a competitive antagonist at the Bradykinin B2 receptor, effectively blocking the binding of Bradykinin. This blockade prevents the activation of the downstream NF-κB and MAPK signaling cascades, thereby inhibiting the induction of COX-2 gene expression and subsequent prostaglandin synthesis. Studies have shown that Fasitibant can prevent Bradykinin-induced and the synergistic induction of COX-2 by Bradykinin and IL-1β in human fibroblast-like synoviocytes.
Data Presentation: Effect of this compound on COX-2 Expression
The following tables summarize the expected outcomes of this compound treatment on COX-2 gene and protein expression based on available literature.
Table 1: Effect of this compound on Bradykinin-Induced COX-2 mRNA Expression in Human Fibroblast-Like Synoviocytes (HFLS)
| Treatment Group | This compound Concentration (µM) | Bradykinin (1 µM) | Expected Relative COX-2 mRNA Expression (Fold Change vs. Untreated Control) | Reference |
| Untreated Control | 0 | - | 1.0 | |
| Bradykinin Alone | 0 | + | Significant Increase | |
| Fasitibant + Bradykinin | 1 | + | Inhibition of Bradykinin-induced increase | |
| Fasitibant Alone | 1 | - | No significant change from control |
Table 2: Effect of this compound on Bradykinin-Induced COX-2 Protein Expression in Human Fibroblast-Like Synoviocytes (HFLS)
| Treatment Group | This compound Concentration (µM) | Bradykinin (1 µM) | Expected Relative COX-2 Protein Level (vs. Untreated Control) | Reference |
| Untreated Control | 0 | - | Baseline | |
| Bradykinin Alone | 0 | + | Significant Increase | |
| Fasitibant + Bradykinin | 1 | + | Inhibition of Bradykinin-induced increase | |
| Fasitibant Alone | 1 | - | No significant change from control |
Experimental Protocols
Protocol 1: Human Fibroblast-Like Synoviocytes (HFLS) Culture
This protocol details the steps for culturing HFLS, a relevant cell model for studying joint inflammation.
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of HFLS (passage 2-4) in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed Synoviocyte Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
-
For experiments, seed HFLS in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Protocol 2: Treatment of HFLS with Bradykinin and this compound
-
Serum Starvation:
-
Once cells are 80-90% confluent in the 6-well plates, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and Bradykinin in an appropriate solvent (e.g., sterile water or DMSO).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes.
-
Following pre-treatment, add Bradykinin (e.g., 1 µM) to the designated wells.
-
Include control wells with vehicle only, Bradykinin only, and this compound only.
-
Incubate for the desired time points for RNA (e.g., 4-6 hours) or protein (e.g., 12-24 hours) analysis.
-
Protocol 3: RNA Isolation and RT-qPCR for COX-2 Gene Expression
-
RNA Isolation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for human COX-2 and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Human COX-2 Primer Sequences (Example):
-
Forward: 5'- FCG GAG GAG AAC ATG GTC AA -3'
-
Reverse: 5'- GCT GAG TAT GAG TCC TGT GGC T -3'
-
-
Perform qPCR using a real-time PCR system with a thermal cycling profile such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COX-2 mRNA expression.
-
Protocol 4: Western Blot for COX-2 Protein Expression
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 (e.g., rabbit anti-COX-2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the COX-2 protein levels to a loading control, such as β-actin or GAPDH.
-
Visualizations
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin B2 receptor mediates NF-kappaB activation and cyclooxygenase-2 expression via the Ras/Raf-1/ERK pathway in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B2 Receptor Antagonism using Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including inflammation, pain, and vasodilation.[1][2] Upon activation by its endogenous ligand, bradykinin, the B2 receptor couples to the Gq alpha subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium.[3][4] This increase in cytosolic calcium serves as a robust and measurable signal for receptor activation.
Calcium flux assays are a widely adopted method in drug discovery for screening and characterizing GPCR ligands.[5] These assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium, allowing for real-time monitoring of receptor activity. This application note provides a detailed protocol for performing a calcium flux assay to identify and characterize antagonists of the bradykinin B2 receptor.
Principle of the Assay
The assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by a B2 receptor agonist, such as bradykinin. Cells stably expressing the human B2 receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The acetoxymethyl (AM) ester form of the dye allows it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active form of the dye in the cytoplasm.
In the antagonist screening mode, the cells are first incubated with the test compounds. Subsequently, a pre-determined concentration of bradykinin (typically the EC80, the concentration that elicits 80% of the maximal response) is added to stimulate the B2 receptors. If the test compound is a B2 receptor antagonist, it will block the binding of bradykinin to the receptor, thereby attenuating or completely inhibiting the subsequent calcium mobilization and the corresponding increase in fluorescence. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced fluorescence signal and calculating the IC50 value.
B2 Receptor Signaling Pathway
Activation of the bradykinin B2 receptor by its agonist, bradykinin, initiates a well-defined signaling cascade. The receptor, coupled to the Gq protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration is the signal detected in the calcium flux assay. B2 receptor antagonists block this pathway by preventing the initial binding of bradykinin to the receptor.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human bradykinin B2 receptor.
-
Cell Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Flux Assay Kit: Commercially available no-wash kits containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a probenecid solution are recommended to simplify the protocol. Probenecid inhibits organic anion transporters, reducing the leakage of the dye out of the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
B2 Receptor Agonist: Bradykinin.
-
B2 Receptor Antagonist: Reference antagonists (e.g., Hoe 140) and test compounds.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading with bottom-read mode and equipped with injectors (e.g., FLIPR, FlexStation, or similar).
Protocol 1: Determination of Bradykinin EC50
Before screening for antagonists, it is essential to determine the potency of the agonist, bradykinin, on the B2 receptor-expressing cell line. This is done by generating a dose-response curve and calculating the EC50 value (the concentration that produces 50% of the maximal response).
-
Cell Seeding:
-
The day before the assay, harvest and count the cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 - 60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye-loading solution according to the manufacturer's instructions. This typically involves reconstituting the Fluo-4 AM in DMSO and then diluting it in assay buffer containing probenecid.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Agonist Preparation:
-
Prepare a serial dilution of bradykinin in assay buffer. A typical concentration range would be from 1 pM to 1 µM.
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument's injector will then add a specific volume (e.g., 25 µL) of the bradykinin dilutions to the wells.
-
Continue recording the fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the bradykinin concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: B2 Receptor Antagonist Assay
This protocol is used to determine the potency of test compounds in inhibiting the bradykinin-induced calcium response.
-
Cell Seeding and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test antagonists and a reference antagonist (e.g., Hoe 140) in assay buffer.
-
-
Antagonist Incubation:
-
After dye loading, add a specific volume (e.g., 10 µL) of the antagonist dilutions to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare the bradykinin solution at a concentration corresponding to the EC80 value determined in Protocol 1.
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the EC80 concentration of bradykinin into all wells (including those with antagonists).
-
Continue recording the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration using the following formula: % Inhibition = 100 x [1 - (Response with Antagonist - Basal) / (Response without Antagonist - Basal)]
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
-
Experimental Workflow
The following diagram illustrates the general workflow for screening B2 receptor antagonists using a calcium flux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. innoprot.com [innoprot.com]
- 4. Jak2 and Ca2+/calmodulin are key intermediates for bradykinin B2 receptor-mediated activation of Na+/H+ exchange in KNRK and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fasitibant Chloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Fasitibant Chloride when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your research.
Solubility and Stability Data
Table 1: Solubility of this compound in DMSO
| Parameter | Value/Recommendation | Source |
| Qualitative Solubility | Reported to be soluble in DMSO, sufficient for the preparation of stock solutions for both in vitro and in vivo studies. | Product Information |
| Recommended Solvent | DMSO is the recommended solvent for creating stock solutions. | General Practice |
| Water Solubility (Predicted) | 0.000467 mg/mL | [1] |
Note: The extremely low predicted water solubility underscores the importance of using an organic solvent like DMSO for initial dissolution.
Table 2: Stability and Storage of this compound in DMSO
| Condition | Recommendation | General Guidance Source |
| Storage Temperature | Store stock solutions in aliquots at -20°C or -80°C. | [2] |
| Short-term Storage | For frequent use, solutions may be stored at -20°C for up to one month. | [2] |
| Long-term Storage | For archival purposes, storage at -80°C is recommended for up to six months. | [2] |
| Freeze-Thaw Cycles | Minimize repeated freeze-thaw cycles to prevent degradation and ensure compound integrity. Aliquoting is highly recommended. | [2] |
| Light Sensitivity | Store solutions in light-protected vials (e.g., amber vials or wrapped in foil) as a precautionary measure. | General Laboratory Practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in experimental assays.
Materials:
-
This compound powder (Molecular Weight: 800.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass needed for your desired volume of 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 800.24 g/mol * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.00 mg of this compound.
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolve in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | The compound is likely crashing out of solution due to its low aqueous solubility. | 1. Decrease the stock solution concentration: Prepare a more dilute stock solution in DMSO. 2. Stepwise dilution: Dilute the DMSO stock solution gradually into the aqueous buffer while vortexing. 3. Use a co-solvent: For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween 80. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. 4. Ensure final DMSO concentration is low: For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). |
| Difficulty dissolving the powder in DMSO | The compound may require more energy to dissolve, or the DMSO may have absorbed water. | 1. Gentle warming: Warm the solution to 37°C. 2. Sonication: Use a sonicator to aid dissolution. 3. Use anhydrous DMSO: Ensure you are using a fresh, anhydrous stock of DMSO as it is hygroscopic. |
| Inconsistent experimental results | This could be due to compound degradation or inaccurate concentration. | 1. Prepare fresh dilutions: Always prepare fresh working solutions from the frozen stock for each experiment. 2. Avoid repeated freeze-thaw cycles: Use single-use aliquots of your stock solution. 3. Verify pipetting accuracy: Ensure your micropipettes are calibrated and you are using them correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in DMSO?
A1: While a specific maximum solubility value is not published, it is soluble enough to prepare stock solutions of at least 10 mM. For your specific batch, it is advisable to perform a small-scale solubility test to determine the upper limit.
Q2: How should I store my this compound stock solution in DMSO?
A2: For optimal stability, aliquot your stock solution into single-use vials and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Q3: My compound precipitates when I add it to my cell culture media. What should I do?
A3: This is a common issue with compounds that have low aqueous solubility. To mitigate this, you can try a stepwise dilution of your DMSO stock into the media while gently vortexing. Also, ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, do not autoclave solutions containing this compound or DMSO. High temperatures can degrade the compound and the solvent. If sterile filtration is required, use a 0.22 µm PTFE syringe filter that is compatible with DMSO.
Q5: What is the mechanism of action of this compound?
A5: this compound is a non-peptide antagonist of the bradykinin B2 receptor. By blocking this receptor, it inhibits the inflammatory signaling cascade mediated by bradykinin.
Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound
Caption: Mechanism of action of this compound as a Bradykinin B2 receptor antagonist.
References
Optimizing Fasitibant Chloride Concentration for In Vitro Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Fasitibant Chloride in in vitro studies. This compound is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor (B2R), a key player in inflammatory pathways. Proper concentration and handling are crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the bradykinin B2 receptor (B2R). By binding to the B2R, it prevents the binding of its natural ligand, bradykinin. This blockade inhibits the downstream signaling cascade that leads to various inflammatory responses, including the release of pro-inflammatory mediators like prostaglandins and cytokines.
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the cell type, the specific assay, and the concentration of the agonist (bradykinin) used. Based on available literature, a concentration of 1 µM has been shown to be effective in reducing bradykinin-induced prostaglandin E2 (PGE2) formation and cyclooxygenase-2 (COX-2) gene expression in human synovial cells. In studies with human umbilical vein endothelial cells (HUVEC) and human retinal capillary endothelial cells (HREC), 1 µM Fasitibant was also used to inhibit bradykinin-induced inflammatory responses. Another study in an ex vivo rat model used a higher concentration of 300 µM for electrophysiological recordings. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a selective B2R antagonist, comprehensive screening for off-target effects is not extensively reported in publicly available literature. As with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. Researchers should include appropriate controls in their experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | 1. Low aqueous solubility of the compound. 2. High final concentration of the compound. 3. Interaction with components in the cell culture medium. | 1. Optimize Dilution: Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final culture volume. Add the diluted compound dropwise while gently swirling the medium. 2. Lower Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 3. Test Different Media: If precipitation persists, consider testing different basal media formulations. |
| No or low inhibitory effect observed. | 1. Suboptimal concentration of this compound. 2. Degradation of the compound. 3. High concentration of the agonist (bradykinin). | 1. Perform a Dose-Response Curve: Determine the IC50 value for your specific assay to identify the optimal inhibitory concentration. 2. Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Optimize Agonist Concentration: If possible, reduce the concentration of bradykinin used to stimulate the cells. |
| Observed cytotoxicity or changes in cell morphology. | 1. High concentration of this compound. 2. High concentration of DMSO. 3. Contamination of the compound or reagents. | 1. Determine Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations well below the cytotoxic threshold for your experiments. 2. Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent. 3. Ensure Sterility: Handle all solutions under sterile conditions to prevent microbial contamination. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| Effective Concentration | 1 µM | Human Synovial Cells (PGE2 & COX-2 inhibition) | [1] |
| Effective Concentration | 1 µM | HUVEC & HREC (Inhibition of inflammatory responses) | |
| Effective Concentration | 300 µM | Rat Knee Joint Afferent Sensory Fibers (Electrophysiology) | |
| IC50 | Not explicitly reported in searched literature. | - | - |
| Ki (Binding Affinity) | Not explicitly reported in searched literature. | - | - |
| Cytotoxicity (IC50) | Not explicitly reported in searched literature. | - | - |
Note: The absence of specific IC50 and Ki values in the readily available literature highlights the importance of empirical determination of optimal concentrations for each specific experimental system.
Experimental Protocols
General Protocol for In Vitro Inhibition Studies
This protocol provides a general workflow for assessing the inhibitory effect of this compound on bradykinin-induced responses.
Caption: General experimental workflow for in vitro inhibition studies with this compound.
Detailed Steps:
-
Cell Seeding: Seed your cells of interest in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Prepare a working solution of bradykinin in cell culture medium.
-
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO). Incubate for a specific period (e.g., 30 minutes to 1 hour) to allow the antagonist to bind to the receptors.
-
Stimulation: Add the bradykinin working solution to the wells to stimulate the cells.
-
Incubation: Incubate the cells for a time period appropriate for the endpoint being measured (e.g., minutes for signaling events, hours for gene expression or mediator release).
-
Endpoint Analysis: Collect the cell supernatant or cell lysate and perform the desired assay, such as an ELISA to measure PGE2 concentration or qPCR to analyze COX-2 gene expression.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the bradykinin-stimulated control.
Bradykinin B2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by bradykinin binding to the B2 receptor and the point of inhibition by this compound.
Caption: Simplified signaling pathway of the Bradykinin B2 Receptor and inhibition by this compound.
References
Fasitibant Chloride degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of Fasitibant Chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main stability concerns?
This compound is a potent and selective non-peptide bradykinin B2 receptor antagonist.[1] Its complex chemical structure contains several functional groups that may be susceptible to degradation under various environmental conditions. Key stability concerns include hydrolysis, oxidation, and photolysis, which can lead to a loss of potency and the formation of unknown impurities.
Q2: Which functional groups in the this compound molecule are most susceptible to degradation?
Based on its chemical structure, the following functional groups are potential sites for degradation:
-
Amide and Sulfonamide Linkages: These are susceptible to hydrolysis under acidic or basic conditions.
-
Ether Bond: The ether linkage could be cleaved under strong acidic conditions.
-
Aromatic Rings with Chlorine Substituents: These moieties may be prone to photolytic degradation.
-
Tertiary Amine and Electron-Rich Aromatic Systems: These sites could be susceptible to oxidation.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its structure, the following are plausible routes:
-
Hydrolytic Degradation: Cleavage of the amide or sulfonamide bonds, particularly under strong acidic or basic pH conditions.
-
Oxidative Degradation: Oxidation of the tertiary amine or the electron-rich aromatic rings, potentially initiated by exposure to air, peroxides, or metal ions.
-
Photolytic Degradation: Degradation initiated by exposure to UV or visible light, potentially affecting the chlorinated aromatic rings.
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Troubleshooting Guide
Problem 1: I am observing a loss of this compound potency in my aqueous solution stored at room temperature.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Analysis: Measure the pH of your solution. This compound's stability is likely pH-dependent. 2. Buffer Selection: Use a buffered solution to maintain a stable pH. The optimal pH for stability should be determined experimentally (typically in the range of pH 4-7 for many pharmaceuticals). 3. Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. |
| Oxidation | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite), but verify their compatibility with your experimental system. 3. Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like EDTA. |
Problem 2: I see new peaks appearing in my HPLC chromatogram after my experiment.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Characterize the Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products. 2. Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm if the new peaks correspond to any of them. 3. Review Experimental Conditions: Analyze your experimental setup for potential stressors such as exposure to light, extreme pH, or high temperatures. |
| Contamination | 1. Blank Analysis: Run a blank sample (solvent without this compound) to rule out contamination from the solvent or sample container. 2. Cleanliness: Ensure all glassware and equipment are thoroughly cleaned. |
Below is a general workflow for investigating unexpected degradation.
Experimental Protocols
The following are generalized protocols for forced degradation studies based on ICH guidelines, which can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Analytical Method: A stability-indicating HPLC method with UV and/or MS detection should be developed and validated.
1. Acid and Base Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Add an equal volume of 0.1 N to 1 N HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 N to 1 N NaOH.
-
Conditions: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Time Points: Analyze samples at initial, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Neutralize the samples before injection into the HPLC.
2. Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Conditions: Store the solution at room temperature, protected from light.
-
Time Points: Analyze samples at initial and various time points until significant degradation is observed.
3. Thermal Degradation
-
Solid State: Store the solid this compound powder in a controlled temperature oven (e.g., 60-80 °C).
-
Solution State: Store a solution of this compound at an elevated temperature (e.g., 60 °C).
-
Conditions: Protect samples from light.
-
Time Points: Analyze at pre-determined intervals.
4. Photolytic Degradation
-
Sample Preparation: Expose both the solid powder and a solution of this compound to a light source.
-
Light Source: Use a photostability chamber that provides a combination of cool white fluorescent and near-UV lamps.
-
Control: A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze the samples after a specified duration of light exposure.
Below is a diagram of a general experimental workflow for these studies.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 N HCl (60 °C) | 24 h | 15.2 | 2 | 8.5 (RRT 0.85) |
| 0.1 N NaOH (RT) | 24 h | 8.9 | 1 | 6.2 (RRT 0.92) |
| 3% H₂O₂ (RT) | 12 h | 22.5 | 3 | 12.1 (RRT 1.15) |
| Thermal (80 °C, solid) | 48 h | 5.1 | 1 | 3.7 (RRT 0.95) |
| Photolytic (ICH) | 1.2 million lux hours | 11.8 | 2 | 7.3 (RRT 1.08) |
| RRT = Relative Retention Time |
Disclaimer: The degradation pathways and quantitative data presented here are hypothetical and based on the chemical structure of this compound and general principles of drug degradation. Specific experimental studies are required to determine the actual degradation profile of this compound.
References
Technical Support Center: Troubleshooting Fasitibant Chloride Experimental Variability
Welcome to the technical support center for Fasitibant Chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with this potent and selective non-peptide bradykinin B2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MEN16132) is a potent, selective, and long-lasting non-peptide antagonist of the bradykinin B2 (B2R) receptor.[1] The B2R is a G-protein coupled receptor (GPCR) that, upon binding its ligand bradykinin, primarily couples to Gαq to activate the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This compound blocks these downstream effects by preventing bradykinin from binding to the B2 receptor.
Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?
A2: High variability in IC50 values is a common issue in cell-based assays and can stem from several factors:
-
Compound Solubility and Aggregation: this compound, like many non-peptide small molecules, may have limited aqueous solubility. Precipitation of the compound upon dilution from a DMSO stock into aqueous assay buffers can lead to inconsistent effective concentrations.
-
Cell Health and Passage Number: The expression and signaling capacity of GPCRs can change with cell passage number.[2] Using cells with a high passage number can lead to decreased receptor expression and altered cellular responses.
-
Cell Density: Cell seeding density can significantly impact assay results. Overly confluent or sparse cultures can behave differently in response to stimuli.
-
Assay-Specific Conditions: For transient assays like calcium flux, variations in incubation times, temperature, and reagent concentrations can significantly affect the results.[3]
-
Serum Presence: Components in serum can sometimes interfere with compound activity or receptor signaling.
Q3: What is the best way to prepare and store this compound for in vitro experiments?
A3: For optimal results, it is recommended to:
-
Storage: Store the solid compound at -20°C.
-
Stock Solution: Prepare a high-concentration stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting into aqueous buffers or cell culture media, do so incrementally and with vigorous mixing to minimize precipitation. It is also advisable to visually inspect the final dilution for any signs of precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and be consistent across all wells, including controls.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a selective B2R antagonist, comprehensive public data on its off-target binding profile is limited. As with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting unexpected results. If you observe effects that are inconsistent with B2R antagonism, it may be prudent to test the compound in a B2R-null cell line or use a structurally unrelated B2R antagonist as a control.
Troubleshooting Guides
Issue 1: Inconsistent Results in Calcium Flux Assays
| Potential Cause | Troubleshooting Recommendation |
| Compound Precipitation | Prepare serial dilutions in DMSO before the final dilution into aqueous buffer. Visually inspect for precipitates. Consider using a small amount of a non-ionic surfactant like Pluronic F-127 in the assay buffer to improve solubility. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density that yields a robust and reproducible signal window. |
| High Cell Passage Number | Use cells with a consistent and low passage number. It is recommended to create a master cell bank and thaw a new vial for each set of experiments.[2] |
| Inconsistent Agonist (Bradykinin) Response | Ensure the bradykinin solution is fresh, as peptides can degrade in solution. Use a consistent batch of bradykinin. |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell line. |
| Assay Timing | Calcium flux is a transient signal. Ensure that the timing of agonist and antagonist addition, as well as the measurement window, is precisely controlled.[3] |
Issue 2: Low Potency or Efficacy of this compound
| Potential Cause | Troubleshooting Recommendation |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low B2R Expression | Verify the expression of the B2R in your cell line using techniques like qPCR or Western blot. Receptor expression can vary between cell lines and with passage number. |
| Assay Conditions Not Optimized | Optimize assay parameters such as incubation time with the antagonist, agonist concentration (typically EC80 is used for antagonist assays), and buffer composition. |
| Serum Interference | If using serum-containing media, consider performing the assay in a serum-free medium, as serum components can sometimes bind to the compound or affect receptor signaling. |
Data Presentation
Table 1: In Vitro Activity of Bradykinin and this compound
| Assay Type | Cell Line | Ligand | Parameter | Reported Value |
| Calcium Flux | HiTSeeker BDKRB2 | Bradykinin | EC50 | 2.18 x 10⁻⁹ M |
| β-arrestin Recruitment | HiTSeeker BDKRB2 | Bradykinin | EC50 | 5.21 x 10⁻⁹ M |
| Calcium Mobilization (Antagonist) | CHO (recombinant human B2R) | This compound | Kb | ~0.24 nM |
| Umbilical Vein Contraction (Antagonist) | Human | This compound | pA2 | ~9.67 |
Note: Data is compiled from various sources and experimental conditions may differ. These values should be used as a reference.
Experimental Protocols
Protocol 1: Calcium Flux Assay for B2R Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound on the bradykinin B2 receptor.
Materials:
-
Cells stably expressing the human B2 receptor (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96-well microplates.
-
Fluorescent calcium indicator dye kit (e.g., Fluo-4 Direct™).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Bradykinin (agonist).
-
This compound (antagonist).
-
Fluorescence plate reader with kinetic read capability.
Methodology:
-
Cell Seeding: Seed the B2R-expressing cells into a 96-well plate at a pre-determined optimal density and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium indicator dye solution to the cells according to the manufacturer's instructions. Incubate for the recommended time and temperature.
-
Antagonist Addition: Prepare serial dilutions of this compound in the assay buffer. Add the antagonist dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a sufficient time to allow the antagonist to bind to the receptor (e.g., 15-30 minutes).
-
Agonist Stimulation: Prepare a solution of bradykinin in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: Place the plate in the fluorescence plate reader. Start the kinetic read to establish a baseline fluorescence. Inject the bradykinin solution into the wells and continue to measure the fluorescence signal over time.
-
Data Analysis: The antagonist effect is determined by the reduction in the bradykinin-induced calcium signal. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the B2R upon agonist stimulation, which can be blocked by an antagonist.
Materials:
-
Cells co-expressing the B2 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
White, solid-bottom 96-well or 384-well plates.
-
Assay-specific detection reagents.
-
Bradykinin (agonist).
-
This compound (antagonist).
-
Luminescence plate reader.
Methodology:
-
Cell Seeding: Seed the engineered cells into the appropriate microplate at the recommended density.
-
Antagonist Addition: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control.
-
Agonist Stimulation: Add bradykinin at its EC80 concentration to the wells and incubate for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by the decrease in the bradykinin-induced luminescent signal. Calculate the IC50 value from the concentration-response curve.
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
Technical Support Center: Cell Viability Assays with High Concentrations of Fasitibant Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals who are conducting cell viability assays with high concentrations of Fasitibant Chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Troubleshooting Guide
When working with high concentrations of any compound, including this compound, unexpected results in cell viability assays are not uncommon. Below is a table summarizing potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| 1. Compound Precipitation in Culture Media | This compound has a predicted low water solubility (0.000467 mg/mL)[1]. At high concentrations, it may exceed its solubility limit in the aqueous environment of the cell culture medium, leading to the formation of a precipitate. | a. Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into the final culture medium, add the stock solution to pre-warmed media (37°C) while vortexing to ensure rapid and even dispersion.[2][3] b. Solubility Testing: Before conducting the cell-based assay, perform a solubility test by adding the highest concentration of this compound to the cell culture medium (without cells) and visually inspect for precipitation over the planned experiment duration. c. Use of Solubilizing Agents: For in vivo formulations, a mix of DMSO, Tween 80, and saline has been suggested, which may offer insights for in vitro work, though caution is advised regarding vehicle toxicity.[4] |
| 2. U-Shaped or Biphasic Dose-Response Curve | a. Compound Precipitation: As mentioned above, precipitates can scatter light, leading to artificially high absorbance readings in colorimetric assays, which can be misinterpreted as increased cell viability at higher concentrations. b. Direct Assay Interference: this compound may directly reduce the tetrazolium salt (e.g., MTT, XTT) or resazurin, leading to a color change independent of cellular metabolic activity. | a. Microscopic Examination: Visually inspect the wells for any signs of precipitation before and after adding the assay reagent. b. Cell-Free Control: To test for direct assay interference, incubate this compound at various concentrations with the assay reagent in cell-free culture medium. Any color change will indicate direct chemical reduction. c. Alternative Assays: Consider using a cell viability assay with a different detection principle, such as an ATP-based luminescence assay, which is less prone to interference from colored or reducing compounds. |
| 3. High Variability Between Replicate Wells | a. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. b. Incomplete Solubilization of Formazan: In MTT assays, the formazan crystals must be fully dissolved before reading the absorbance. c. Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, affecting cell viability. | a. Proper Cell Handling: Ensure a homogenous single-cell suspension before and during plating. b. Thorough Mixing: After adding the solubilization solution in an MTT assay, ensure complete dissolution by shaking the plate on an orbital shaker. c. Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| 4. No Observed Effect on Cell Viability | a. Low Compound Concentration: The concentrations used may be too low to elicit a cytotoxic or anti-proliferative effect. b. Short Incubation Time: The effect of this compound may be time-dependent. c. Cell Line Resistance: The chosen cell line may not be sensitive to the effects of bradykinin B2 receptor antagonism. | a. Increase Concentration Range: Test a wider and higher range of this compound concentrations. b. Time-Course Experiment: Perform experiments with longer incubation times (e.g., 48 or 72 hours). c. Cell Line Selection: Use a cell line known to express the bradykinin B2 receptor and respond to its modulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor (B2R). Bradykinin, by binding to B2R, is involved in various physiological and pathological processes, including inflammation and pain. This compound works by blocking the binding of bradykinin to the B2R, thereby inhibiting its downstream effects.
Q2: How should I prepare and store this compound stock solutions?
A2: Given its predicted low aqueous solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, to avoid solvent toxicity to the cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.
Q4: Can this compound affect cell signaling pathways related to cell viability?
A4: Yes, as a bradykinin B2 receptor antagonist, this compound can influence signaling pathways that are linked to cell proliferation and survival. For instance, it has been shown to inhibit the phosphorylation of ERK1/2 and STAT3 in response to bradykinin stimulation in human umbilical vein endothelial cells (HUVECs). The ERK (MAPK) and STAT3 signaling pathways are known to play crucial roles in regulating cell proliferation, survival, and apoptosis.
Q5: Are there any known effects of this compound on apoptosis?
A5: While direct studies on this compound's effect on apoptosis-regulating proteins are limited, its modulation of the STAT3 pathway is relevant. Activated STAT3 can upregulate anti-apoptotic proteins like Bcl-2 and Mcl-1. Therefore, by inhibiting STAT3 activation, this compound could potentially promote apoptosis. The Bcl-2 family of proteins and caspases are central regulators of apoptosis, and their activity can be influenced by upstream signaling pathways.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability. This method is suitable for adherent and suspension cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm (and optionally at a reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed at a similar density directly before adding the compound.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution.
-
Add the desired final concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (cells treated with the same final concentration of DMSO) and a negative control (untreated cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Putative signaling pathway affected by this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Fasitibant Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when using Fasitibant Chloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as MEN16132, is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Its primary mechanism of action is to competitively block the binding of bradykinin to the B2R, thereby inhibiting its pro-inflammatory effects.[1]
Q2: How selective is this compound for the bradykinin B2 receptor?
This compound demonstrates high selectivity for the human bradykinin B2 receptor. Studies have shown a high affinity for the B2R with a pKi of 10.5. In contrast, its affinity for the closely related bradykinin B1 receptor is significantly lower, with a pKi of less than 5.[2] This indicates a high degree of selectivity for the B2R over the B1R.
Q3: What are potential, though unconfirmed, off-target effects of this compound?
While this compound is highly selective, like any small molecule inhibitor, it has the potential for off-target effects, especially at high concentrations. Potential off-target interactions could theoretically involve other G protein-coupled receptors (GPCRs) or kinases. However, specific, widespread off-target interactions for this compound have not been extensively documented in publicly available literature. Researchers should always consider the possibility of off-target effects and design experiments to control for them.
Q4: What are the best practices for storing and handling this compound to maintain its integrity and minimize potential issues?
To ensure the stability and activity of this compound, it is recommended to prepare high-concentration stock solutions in a suitable solvent such as DMSO. These stock solutions should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, it is advisable to make fresh dilutions for each experiment to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | 1. Off-target effects: At high concentrations, this compound may interact with unintended targets. 2. Compound instability: The compound may have degraded in the experimental medium. | 1. Perform a dose-response curve: Determine the minimal effective concentration required for B2R inhibition to minimize the risk of off-target effects.[3] 2. Use a structurally distinct B2R antagonist: Confirm that the observed phenotype is reproducible with another selective B2R antagonist. 3. Include a negative control: Use an inactive enantiomer or a structurally similar but inactive compound, if available. 4. Assess compound stability: Incubate this compound in your experimental media for the duration of the experiment and verify its integrity using analytical methods like HPLC. |
| High cellular toxicity observed. | 1. Off-target toxicity: The inhibitor may be affecting essential cellular pathways. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lower the inhibitor concentration: Use the lowest concentration that effectively inhibits the B2R. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[3] 3. Perform cell viability assays: Use assays like MTT or trypan blue exclusion to determine the cytotoxic concentration of this compound in your specific cell line. |
| Observed phenotype does not align with known B2R signaling. | 1. Off-target effect: The phenotype may be a result of this compound interacting with an unknown target. 2. Experimental artifact: The observed effect may not be a direct result of the inhibitor's action. | 1. Perform a rescue experiment: If possible, overexpress the B2R to see if the phenotype can be rescued. 2. Use CRISPR/Cas9 to validate the target: Knock out the B2R gene (KNG1) and assess if the cells still respond to this compound. If the phenotype persists in the knockout cells, it is likely due to an off-target effect. 3. Investigate downstream signaling: Analyze key downstream signaling molecules of the B2R pathway to confirm on-target engagement. |
Data Summary
Table 1: Selectivity Profile of this compound (MEN16132)
| Target | pKi | Reference |
| Human Bradykinin B2 Receptor | 10.5 | |
| Human Bradykinin B1 Receptor | < 5 |
Table 2: Affinity of this compound (MEN16132) for the Bradykinin B2 Receptor in Various Tissues and Species
| Species/Tissue | pKi | Reference |
| CHO cells (human B2R) | 10.5 | |
| Human lung fibroblasts | 10.5 | |
| Guinea pig airways | 10.0 | |
| Guinea pig ileum | 10.2 | |
| Rabbit | 10.4 | |
| Pig | 10.3 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform serial dilutions from a concentrated stock solution.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint.
-
Assay: Perform your desired assay to measure the biological response (e.g., measurement of a downstream signaling molecule, cell proliferation assay).
-
Data Analysis: Plot the response as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Protocol 2: Validating On-Target Effects using a Bradykinin Challenge
-
Cell Culture: Culture cells expressing the bradykinin B2 receptor.
-
Pre-treatment: Treat the cells with an optimal concentration of this compound (determined from the dose-response curve) or vehicle control for a predetermined amount of time.
-
Bradykinin Stimulation: Add a known concentration of bradykinin to the cells to stimulate the B2 receptor.
-
Endpoint Measurement: Measure a downstream effect of B2 receptor activation, such as intracellular calcium mobilization or prostaglandin E2 release.
-
Analysis: Compare the response to bradykinin in the presence and absence of this compound. A significant reduction in the bradykinin-induced response in the presence of this compound indicates on-target activity.
Visualizations
Caption: Bradykinin B2 Receptor Signaling and Inhibition by this compound.
Caption: A logical workflow for designing experiments to minimize off-target effects.
Caption: Conceptual relationship between inhibitor concentration and on/off-target effects.
References
Technical Support Center: Fasitibant Chloride Formulation
This guide provides detailed information, frequently asked questions, and troubleshooting advice for the formulation of Fasitibant Chloride for use in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor (B2R).[1] In animal models, it has been shown to reduce inflammatory symptoms such as joint pain and edema.[1]
Q2: What is the recommended vehicle for formulating this compound for animal studies? A2: For intra-articular injections in rats, this compound has been successfully dissolved in sterile saline solution.[2] Due to its predicted low water solubility, alternative formulations containing solvents like DMSO and surfactants like Tween 80 may be necessary, especially for other routes of administration or higher concentrations.[3][4]
Q3: What is a typical dose of this compound used in a rat model? A3: In a carrageenan-induced inflammatory arthritis model in rats, a maximally effective dose of 100 µg per knee, administered via intra-articular injection in a 25 µL volume, has been reported.
Q4: How should this compound powder and solutions be stored? A4: Storage conditions can impact the stability of the compound. The following are general guidelines:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Q: My this compound is not dissolving in saline. What should I do? A: This is a common issue due to the compound's predicted low water solubility (approximately 0.000467 mg/mL).
-
Recommendation 1: Use a Co-solvent System. For compounds with low aqueous solubility, a vehicle system is often required. A common formulation is a mixture of DMSO, Tween 80, and saline. For example, a vehicle consisting of 10% DMSO, 5% Tween 80, and 85% saline can be tested.
-
Recommendation 2: Assist Dissolution. Gentle warming, vortexing, or brief sonication can aid in dissolution. However, always check for compound stability under these conditions.
Q: I am observing precipitation in my solution after preparation or storage. How can I prevent this? A: Precipitation can occur if the compound's solubility limit is exceeded or if the solution is stored improperly.
-
Recommendation 1: Prepare Fresh Solutions. It is always best practice to prepare solutions fresh on the day of the experiment.
-
Recommendation 2: Verify Concentration. Ensure your target concentration is achievable in the chosen vehicle. You may need to adjust the vehicle composition (e.g., increase the percentage of DMSO or PEG300) for higher concentrations.
-
Recommendation 3: Filter the Solution. After dissolution, filter the final solution through a 0.22 µm sterile filter to remove any undissolved particulates before administration. This is a critical step for injectable formulations.
Data Presentation
Table 1: Example Formulations for In Vivo Studies
| Formulation Component | Vehicle 1 (IP/IV/IM/SC) | Vehicle 2 (IP/IV/IM/SC) |
| DMSO | 10% | 10% |
| PEG300 | - | 40% |
| Tween 80 | 5% | 5% |
| Saline (0.9% NaCl) | 85% | 45% |
Note: These are common starting formulations for compounds with low water solubility and may require optimization.
Table 2: Example Dosing for this compound in a Rat Arthritis Model
| Parameter | Detail |
| Animal Model | Male Wistar Rats (250-300g) |
| Inducing Agent | Carrageenan |
| Route of Administration | Intra-articular injection |
| Dose | 100 µg per knee |
| Vehicle | Sterile Saline Solution |
| Injection Volume | 25 µL |
Experimental Protocols
Protocol 1: Formulation for Intra-articular Injection in Rats
This protocol is based on a published study using this compound in a rat model of inflammatory arthritis.
-
Calculate Required Mass: Determine the total mass of this compound needed based on the number of animals, the dose (100 µ g/knee ), and desired overage.
-
Weigh Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add Vehicle: Add the required volume of sterile 0.9% saline solution to achieve the target concentration (e.g., for a 100 µg dose in 25 µL, the concentration is 4 mg/mL).
-
Dissolve: Vortex or sonicate briefly until the compound is fully dissolved. Visually inspect the solution against a dark background to ensure no particulates are visible.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter (e.g., MillexGV) and expel the solution into a new sterile tube. This step is crucial to ensure the sterility of the injectate.
-
Administration: Under appropriate anesthesia (e.g., pentobarbital at 40 mg·kg−1, i.p.), inject 25 µL of the sterile drug solution into the knee joint.
Protocol 2: General Formulation Using a Co-Solvent System
This protocol is a general method for compounds with low aqueous solubility.
-
Weigh Compound: Accurately weigh the this compound powder.
-
Initial Dissolution: Add 10% of the final target volume as DMSO to the powder and mix until fully dissolved.
-
Add Surfactant: Add 5% of the final target volume as Tween 80 and mix thoroughly.
-
Complete with Saline: Add the remaining 85% of the final volume as sterile 0.9% saline, adding it slowly while vortexing to prevent precipitation.
-
Final Check: Ensure the solution is clear and homogenous. If required, sterile filter the final solution using a compatible 0.22 µm syringe filter.
Visualizations
Caption: Experimental workflow for preparing this compound for animal injection.
Caption: this compound blocks the Bradykinin B2 Receptor, inhibiting inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MEN16132 free base) | Bradykinin Receptor | 1157852-02-2 | Invivochem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
Adjusting pH for optimal Fasitibant Chloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasitibant Chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
Currently, there is no publicly available, definitive pH-activity profile for this compound. However, most in vitro cell-based assays are conducted at physiological pH (7.2-7.4) to ensure optimal cell health and receptor function. For in vivo studies, the local physiological pH of the target tissue will be the primary determinant. It is recommended to perform a pH optimization experiment for your specific assay system to determine the ideal pH for this compound activity.
Q2: How does pH affect the stability of this compound in solution?
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in aqueous buffers or saline for in vivo and in vitro experiments. For stock solutions, the use of solvents like DMSO may be appropriate, followed by dilution in the desired experimental buffer. Always refer to the manufacturer's instructions for specific solubility and storage recommendations. In the absence of specific data, it is prudent to store stock solutions at -20°C or -80°C and protect them from light.
Q4: Can I use this compound in buffers containing chloride ions?
Yes, this compound is a chloride salt, and its use in buffers containing chloride ions (e.g., saline-based buffers) is common in published studies.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antagonist activity.
-
Potential Cause: Suboptimal pH of the experimental buffer.
-
Troubleshooting Step:
-
Verify the pH of your buffer immediately before use.
-
Perform a dose-response curve at different pH values (e.g., 6.5, 7.0, 7.4, 8.0) to determine the optimal pH for your specific assay.
-
Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
-
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Step:
-
Prepare fresh solutions of this compound for each experiment.
-
If using a stock solution, ensure it has been stored properly (aliquoted, frozen, and protected from light). Avoid repeated freeze-thaw cycles.
-
Consider the pH of your stock solution and its potential impact on long-term stability.
-
-
Issue 2: Precipitation of this compound in the experimental buffer.
-
Potential Cause: Poor solubility at the working concentration and pH.
-
Troubleshooting Step:
-
Review the solubility information provided by the supplier.
-
Try preparing a fresh stock solution in an appropriate solvent (e.g., DMSO) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Adjust the pH of the buffer. The solubility of compounds with ionizable groups can be pH-dependent.
-
Consider gentle warming or sonication to aid dissolution, but be mindful of potential degradation.
-
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound (MEN16132) from Literature
| Parameter | Details | Reference |
| In Vivo Model | Carrageenan-induced inflammatory arthritis in rats | [2][3] |
| Administration | Intra-articular injection | [2] |
| Vehicle | Sterile saline solution | [1] |
| Dosage | 100 µg per knee | |
| In Vitro Assay | PGE2 formation and COX-2 gene expression in synovial cells | |
| Concentration | 1 µM | |
| Incubation Time | 30 minutes | |
| Tissue Homogenization Buffer | 10 mM citric acid/sodium citrate buffer, pH 5 |
Experimental Protocols
Protocol 1: In Vitro Bradykinin B2 Receptor Antagonism Assay
This protocol provides a general workflow for assessing the antagonist activity of this compound on bradykinin-induced signaling in a cell-based assay.
-
Cell Culture: Culture cells expressing the bradykinin B2 receptor (e.g., human fibroblast-like synoviocytes) in appropriate media and conditions until they reach the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with different concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
Bradykinin Stimulation: Add a fixed concentration of bradykinin to the cells to stimulate the B2 receptor.
-
Signal Detection: After a defined incubation time, measure the downstream signaling outcome. This could include, but is not limited to:
-
Prostaglandin E2 (PGE2) release (measured by ELISA).
-
Cyclooxygenase-2 (COX-2) gene expression (measured by qPCR).
-
Intracellular calcium mobilization (measured using a fluorescent calcium indicator).
-
-
Data Analysis: Plot the response against the concentration of this compound to determine its inhibitory potency (e.g., IC50).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro antagonism assay.
References
Technical Support Center: Fasitibant Chloride and Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using Fasitibant Chloride in fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a peptide involved in inflammation, normally binds to B2R, a G protein-coupled receptor (GPCR), initiating a signaling cascade that contributes to inflammatory responses.[2][3] this compound blocks this binding, thereby inhibiting the downstream signaling pathways associated with inflammation. This makes it a compound of interest for research in conditions like osteoarthritis and rheumatoid arthritis.[1]
Q2: Can this compound interfere with my fluorescent assay?
While there is no specific data published on the fluorescent properties of this compound, its chemical structure contains aromatic rings (a quinoline and a dichlorophenyl group). Aromatic structures can absorb and emit light, a phenomenon known as autofluorescence, or they can absorb light at the excitation or emission wavelengths of your assay's fluorophore, leading to signal quenching (inner filter effect).[4] Therefore, it is plausible that this compound could interfere with fluorescent assays, potentially leading to inaccurate results.
Q3: What are the common types of interference I should be aware of?
There are two primary mechanisms by which a small molecule like this compound can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelengths used to detect the signal from your assay's fluorophore. This can lead to a false positive or an artificially high signal.
-
Inner Filter Effect (Quenching): The compound may absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore before it reaches the detector. Both result in a lower-than-expected fluorescent signal, which could be misinterpreted as a biological effect (e.g., inhibition).
Q4: How can I determine if this compound is interfering with my specific assay?
The most direct way is to run a set of control experiments. A key control is to measure the fluorescence of this compound in your assay buffer at the concentrations you are testing, but in the absence of your biological target (e.g., enzyme or cells). A significant signal in this control would indicate autofluorescence. To check for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of the compound suggests quenching.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescent assay, follow this troubleshooting guide.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Unexpectedly high fluorescence signal that increases with this compound concentration, even in control wells (no target). | Autofluorescence of this compound. | 1. Perform a spectral scan of this compound to determine its excitation and emission spectra (see Experimental Protocol 1).2. Change the fluorophore in your assay to one with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound (e.g., a red-shifted dye).3. Use a background subtraction method by measuring the fluorescence of wells containing only the compound and subtracting this from your experimental wells. |
| Fluorescence signal is lower than expected and decreases with increasing this compound concentration. | Inner Filter Effect (quenching) by this compound. | 1. Measure the absorbance spectrum of this compound at the concentrations used in your assay (see Experimental Protocol 2). High absorbance (>0.1 AU) at your assay's excitation or emission wavelength is indicative of an inner filter effect.2. Reduce the path length of the light by using low-volume, black microplates.3. Apply a mathematical correction to your data if the absorbance is moderate.4. Consider a non-optical detection method if interference is severe (e.g., radiometric or mass spectrometry-based assays). |
| High variability between replicate wells containing this compound. | Compound Precipitation. | 1. Visually inspect the wells for any signs of precipitation.2. Determine the solubility of this compound in your assay buffer.3. Add a small amount of a non-ionic detergent (e.g., Tween-20) to your buffer, if compatible with your assay, to improve solubility. |
Experimental Protocols
Experimental Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound to assess its potential for autofluorescence.
Materials:
-
This compound
-
Assay buffer
-
Scanning spectrofluorometer
-
Appropriate microplates or cuvettes
Methodology:
-
Prepare a dilution series of this compound in the assay buffer, including the highest concentration used in your primary assay.
-
Include a "buffer only" blank control.
-
Emission Scan: a. Set the spectrofluorometer to the excitation wavelength of your primary assay's fluorophore. b. Scan the emission wavelengths across a broad range (e.g., 400-700 nm).
-
Excitation Scan: a. Set the spectrofluorometer to the emission wavelength of your primary assay's fluorophore. b. Scan the excitation wavelengths across a relevant range (e.g., 300-550 nm).
-
Analysis: a. Plot the fluorescence intensity against the wavelength for both scans. b. Significant peaks that overlap with your assay's excitation or emission wavelengths confirm autofluorescence.
Experimental Protocol 2: Assessing the Inner Filter Effect of this compound
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of the assay's fluorophore.
Materials:
-
This compound
-
Assay buffer
-
UV-Visible spectrophotometer or plate reader
-
Appropriate microplates or cuvettes
Methodology:
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Use the assay buffer as a blank.
-
Measure the absorbance of each concentration at the excitation and emission wavelengths of your assay's fluorophore.
-
Analysis: a. Plot absorbance versus the concentration of this compound. b. An absorbance value greater than 0.1 AU at either wavelength suggests a potential for the inner filter effect.
Visualizations
Signaling Pathway of the Bradykinin B2 Receptor
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating Assay Interference
Caption: A logical workflow for troubleshooting potential fluorescent assay interference by this compound.
References
Validation & Comparative
A Comparative Guide: Fasitibant Chloride and Icatibant in Bradykinin-Mediated Edema Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fasitibant Chloride and Icatibant, two bradykinin B2 receptor antagonists, based on available preclinical and clinical data. While Icatibant is an established treatment for Hereditary Angioedema (HAE), this compound has been primarily investigated in inflammatory models. This document aims to objectively present their characteristics, performance in relevant experimental models, and the methodologies employed in these studies.
Executive Summary
Both this compound and Icatibant are potent antagonists of the bradykinin B2 receptor, a key mediator in the pathophysiology of HAE and other bradykinin-mediated edematous conditions. Icatibant, a synthetic decapeptide, has a well-documented clinical efficacy and safety profile in the treatment of acute HAE attacks.[1][2][3][4][5] this compound (MEN16132), a nonpeptide antagonist, has demonstrated comparable in vitro potency to Icatibant and has shown efficacy in reducing edema in preclinical inflammatory models. However, to date, no clinical data on the use of this compound in HAE patients has been published.
Mechanism of Action: Targeting the Bradykinin B2 Receptor
Hereditary Angioedema is primarily driven by the overproduction of bradykinin, a potent vasodilator that binds to the bradykinin B2 receptor on endothelial cells. This interaction leads to increased vascular permeability and the subsequent formation of localized swelling, or angioedema. Both this compound and Icatibant act as competitive antagonists at this receptor, thereby preventing bradykinin from exerting its effects and mitigating the symptoms of an HAE attack.
Comparative Efficacy Data
In Vitro Potency
A study characterizing this compound (MEN16132) reported its affinity for the human bradykinin B2 receptor to be comparable to that of Icatibant in various in vitro assays.
| Compound | Assay | pKi |
| This compound (MEN16132) | CHO cells expressing human B2 receptor | 10.5 |
| Human lung fibroblasts | 10.5 | |
| Guinea pig airways | 10.0 | |
| Guinea pig ileum longitudinal smooth muscle | 10.2 | |
| Guinea pig cultured colonic myocytes | 10.3 | |
| Icatibant | Various assays | Comparable to MEN16132 |
| Table 1: In Vitro Potency Comparison. Data extracted from Eur J Pharmacol. 2005 Dec 28;528(1-3):7-16. |
Preclinical Efficacy in Edema Models
This compound has been evaluated in a carrageenan-induced knee edema model in rats, demonstrating a dose-dependent reduction in swelling.
| Treatment | Dose (µg per knee) | Maximal Inhibitory Effect (%) |
| This compound (MEN16132) | 10-300 | 56.2 ± 4.3 |
| Icatibant | 100 | As effective as MEN16132 |
| Table 2: Efficacy in Carrageenan-Induced Knee Edema in Rats. Data from Br J Pharmacol. 2012 Jun;166(4):1403-10. |
Clinical Efficacy of Icatibant in HAE
Icatibant has undergone extensive clinical evaluation for the treatment of acute HAE attacks. The FAST-3 trial, a pivotal phase III study, demonstrated its efficacy compared to placebo.
| Endpoint | Icatibant (n=43) | Placebo (n=45) | P-value |
| Median time to ≥50% reduction in symptom severity (hours) | 2.0 | 19.8 | < .001 |
| Median time to onset of primary symptom relief (hours) | 1.5 | 18.5 | < .001 |
| Median time to almost complete symptom relief (hours) | 8.0 | 36.0 | .012 |
| Median time to initial symptom relief (hours) | 0.8 | 3.5 | < .001 |
| Table 3: Efficacy of Icatibant in Cutaneous or Abdominal HAE Attacks (FAST-3 Trial). Data from Ann Allergy Asthma Immunol. 2011 Nov;107(5):414-20. |
Experimental Protocols
Carrageenan-Induced Inflammatory Arthritis in Rats (for this compound)
Methodology: Male Wistar rats were anesthetized with pentobarbital. This compound, dexamethasone, or their combination were injected into the knee joint 30 minutes before the intra-articular administration of carrageenan. After 6 hours, inflammatory responses including joint pain, edema, and neutrophil recruitment were assessed. The release of inflammatory mediators such as prostaglandins, IL-1β, IL-6, and GRO/CINC-1 was also measured.
FAST-3 Clinical Trial Protocol (for Icatibant)
Methodology: The FAST-3 study was a randomized, double-blind, placebo-controlled trial involving adults with HAE type I or II experiencing a moderate to very severe cutaneous or abdominal attack. Patients were randomized to receive a single subcutaneous injection of either 30 mg of Icatibant or a placebo. The primary endpoint was the median time to a 50% or greater reduction in symptom severity, as assessed by the patient using a visual analog scale (VAS).
Conclusion
This compound and Icatibant are both potent bradykinin B2 receptor antagonists. While Icatibant is a well-established and clinically proven treatment for acute HAE attacks, the available data for this compound is currently limited to preclinical models of inflammation. The in vitro potency of this compound appears to be comparable to that of Icatibant, and it has demonstrated efficacy in reducing edema in a rat arthritis model. Further research, particularly in HAE-specific preclinical models and eventually in clinical trials, is necessary to determine the potential of this compound as a therapeutic agent for Hereditary Angioedema. This guide provides a foundational comparison based on the current scientific literature to aid researchers and drug development professionals in their evaluation of these two compounds.
References
- 1. This compound, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of Novel B2-Receptor Antagonists Published in Frontiers in Pharmacology [prnewswire.com]
- 3. MEN16132, a novel potent and selective nonpeptide antagonist for the human bradykinin B2 receptor. In vitro pharmacology and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory synergy of MEN16132, a kinin B2 receptor antagonist, and dexamethasone in carrageenan-induced knee joint arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of the Anti-inflammatory Effects of Fasitibant Chloride and Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Fasitibant Chloride, a bradykinin B2 receptor antagonist, and dexamethasone, a potent corticosteroid. This analysis is supported by experimental data to delineate their distinct mechanisms of action and therapeutic potential.
This compound and dexamethasone represent two distinct pharmacological approaches to mitigating inflammation. Fasitibant operates by selectively blocking the bradykinin B2 receptor, a key player in the inflammatory cascade, while dexamethasone exerts its broad anti-inflammatory effects through the activation of the glucocorticoid receptor.[1][2][3] Understanding the nuances of their mechanisms and comparative efficacy is crucial for targeted therapeutic development.
Mechanisms of Action: A Tale of Two Pathways
This compound's anti-inflammatory action is rooted in its ability to antagonize the bradykinin B2 receptor.[3][4] Bradykinin, a potent inflammatory mediator, triggers a signaling cascade upon binding to its B2 receptor, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and various cytokines, resulting in increased production of prostaglandins and other inflammatory mediators. By blocking this initial step, Fasitibant effectively quenches this inflammatory signaling pathway.
Dexamethasone, a synthetic glucocorticoid, engages with the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the dexamethasone-GR complex translocates to the nucleus where it modulates gene expression through two primary mechanisms: transactivation and transrepression. Through transrepression, the complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules. Concurrently, through transactivation, it upregulates the expression of anti-inflammatory proteins.
Head-to-Head Comparison in a Preclinical Model of Inflammatory Arthritis
A study directly comparing this compound and dexamethasone in a carrageenan-induced inflammatory arthritis model in rats provides valuable insights into their relative efficacy. In this model, both compounds were administered intra-articularly to assess their effects on joint pain, edema (swelling), and the local production of inflammatory mediators.
Quantitative Analysis of Anti-inflammatory Effects
The following table summarizes the key quantitative findings from the comparative study.
| Parameter | This compound (100 µg) | Dexamethasone (100 µg) | This compound + Dexamethasone |
| Inhibition of Joint Pain | ~50% | ~50% | ~100% |
| Inhibition of Edema | ~50% | ~50% | ~100% |
| Reduction of Prostaglandin E2 (PGE2) Levels | ~30% | ~30% | ~80% |
| Reduction of IL-1β Levels | Equipotent to Dexamethasone | Equipotent to Fasitibant | More effective than either drug alone |
| Reduction of IL-6 Levels | Equipotent to Dexamethasone | Equipotent to Fasitibant | More effective than either drug alone |
| Reduction of GRO/CINC-1 (IL-8) Levels | Equipotent to Dexamethasone | Equipotent to Fasitibant | More effective than either drug alone |
Data sourced from Valenti et al., 2012.
The study revealed that while both this compound and dexamethasone, when administered alone at their maximally effective doses, produced a significant (approximately 50%) reduction in joint pain and edema, their combination resulted in a near-complete abolition of these inflammatory symptoms. This synergistic effect suggests that the two drugs act on distinct yet complementary pathways in the inflammatory process.
Furthermore, while both drugs were equipotent in reducing the levels of the pro-inflammatory cytokines IL-1β, IL-6, and the chemokine GRO/CINC-1 (the rat equivalent of human IL-8), their combination proved more effective than either agent alone. Interestingly, their individual effects on prostaglandin E2 levels were modest (~30% reduction), but their combined administration led to a substantial decrease (~80%).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental design discussed, the following diagrams are provided.
Caption: this compound's mechanism of action.
Caption: Dexamethasone's anti-inflammatory signaling.
Caption: Experimental workflow for comparison.
Experimental Protocols
The comparative data presented is based on a carrageenan-induced inflammatory arthritis model in rats.
Animal Model: Male Wistar rats were used for the study.
Induction of Arthritis: A 1% solution of carrageenan in sterile saline was injected into the knee joint of the rats to induce a localized inflammatory response.
Drug Administration: Thirty minutes after the induction of arthritis, the following treatments were administered directly into the inflamed knee joint:
-
Vehicle (control group)
-
This compound (100 µg per knee)
-
Dexamethasone (100 µg per knee)
-
A combination of this compound (100 µg) and dexamethasone (100 µg)
Assessment of Inflammation: Six hours after the carrageenan injection, the following parameters were assessed:
-
Joint Pain: Measured using an incapacitance tester, which quantifies the weight distribution on the hind limbs.
-
Edema: The degree of joint swelling was measured.
-
Inflammatory Mediators: The levels of prostaglandins (PGE2), IL-1β, IL-6, and GRO/CINC-1 in the synovial fluid and joint tissue were quantified using appropriate immunoassays.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties, albeit through distinct molecular pathways. This compound offers a targeted approach by specifically inhibiting the bradykinin B2 receptor-mediated signaling. Dexamethasone provides a broader anti-inflammatory effect by modulating the expression of a wide range of inflammatory and anti-inflammatory genes via the glucocorticoid receptor.
The preclinical data from the carrageenan-induced arthritis model indicates that while both drugs are effective individually, their combination leads to a synergistic and more potent anti-inflammatory response. This suggests that a multi-pronged therapeutic strategy that targets different aspects of the inflammatory cascade may be more efficacious in treating inflammatory conditions. For drug development professionals, these findings highlight the potential of combination therapies and the importance of understanding the intricate signaling networks involved in inflammation to design novel and more effective anti-inflammatory agents. Further research in various preclinical and clinical settings is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-inflammatory drugs like dexamethasone.
References
- 1. This compound, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Antagonism of bradykinin B2 receptor prevents inflammatory responses in human endothelial cells by quenching the NF-kB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fasitibant Chloride Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fasitibant Chloride's in vivo target engagement with other bradykinin B2 (B2) receptor antagonists. The data presented herein is sourced from preclinical studies, offering insights into the anti-inflammatory efficacy and mechanism of action of these compounds. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding and aid in experimental design.
Comparative Efficacy of B2 Receptor Antagonists in a Rat Model of Carrageenan-Induced Inflammation
The following table summarizes the in vivo efficacy of this compound and other B2 receptor antagonists in a well-established rat model of carrageenan-induced inflammation. This model mimics key aspects of inflammatory arthritis, providing a platform to assess the therapeutic potential of anti-inflammatory agents.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound (MEN16132) | Carrageenan-induced arthritis in Wistar rats | 100 µ g/knee | Intra-articular | - Pain Reduction: ~40-45% inhibition of joint incapacitation. - Edema Reduction: ~50% inhibition of knee joint diameter increase. - Cytokine Inhibition: Significant reduction in IL-1β, IL-6, and GRO/CINC-1 levels. - Prostaglandin Inhibition: ~30% reduction in PGE metabolites. | [1][2] |
| Icatibant (HOE 140) | Carrageenan-induced paw edema in rats | 500 µg/kg | Subcutaneous | - Anti-fibrotic effect: Blocked the anti-fibrotic effect of kallikrein overexpression in a unilateral ureteral obstruction model, suggesting B2 receptor mediation. | [3] |
| FR167344 | Carrageenan-induced paw edema in rats | 2.7 mg/kg (ID50) | Oral | - Edema Reduction: Dose-dependent inhibition of paw edema. | [4] |
| NPC 567 | Carrageenan-induced paw edema in rats | N/A | Subplantar | - Edema Reduction: Maximum 65% inhibition of edema development. | [5] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Carrageenan-Induced Inflammatory Arthritis in Rats (for this compound)
This protocol is based on the methodology described by Valenti et al. (2012).
Animals: Male Wistar rats (250-300 g) are used.
Induction of Arthritis:
-
Anesthetize rats with an appropriate anesthetic agent.
-
Induce inflammation by injecting 25 µL of a 2% carrageenan solution in sterile saline into the right knee joint.
-
The contralateral knee can be injected with saline to serve as a control.
Drug Administration:
-
Administer this compound (100 µg in 25 µL of sterile saline) or vehicle intra-articularly into the right knee joint 30 minutes prior to carrageenan injection.
Assessment of Target Engagement and Efficacy (6 hours post-carrageenan):
-
Joint Pain (Incapacitation): Measure the weight-bearing distribution between the inflamed and contralateral hind limbs. A decrease in weight-bearing on the inflamed limb indicates pain.
-
Joint Edema: Measure the diameter of the knee joint using a caliper. An increase in diameter indicates swelling.
-
Cytokine Levels: Sacrifice the animals, collect the synovial capsule, and homogenize the tissue. Measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and GRO/CINC-1 (rat IL-8 ortholog) using ELISA.
-
Prostaglandin Levels: Perform a joint lavage with saline and measure the levels of prostaglandin E metabolites (PGEMs) in the synovial fluid using an appropriate immunoassay.
-
Neutrophil Recruitment: Measure myeloperoxidase (MPO) activity in the synovial tissue as an index of neutrophil infiltration.
In Vivo Bradykinin B2 Receptor Occupancy Assay (General Protocol)
Principle: This assay measures the percentage of B2 receptors in a target tissue that are bound by an unlabeled drug (e.g., this compound) by assessing the displacement of a subsequently administered radiolabeled ligand that also binds to the B2 receptor.
Materials:
-
Test compound (e.g., this compound).
-
Radiolabeled B2 receptor ligand (tracer), for example, [3H]-Bradykinin.
-
Vehicle for drug and tracer administration.
-
Anesthesia.
-
Tissue homogenization buffer.
-
Scintillation counter.
Procedure:
-
Animal Dosing: Administer different doses of the test compound (or vehicle) to groups of rats via the desired route (e.g., intravenous, oral). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak tissue concentrations at the time of the assay.
-
Tracer Administration: At a predetermined time after test compound administration, inject a single dose of the radiolabeled B2 receptor ligand intravenously.
-
Tissue Collection: At a specific time point after tracer administration (allowing for tracer distribution and binding), euthanize the animals and rapidly dissect the target tissue (e.g., inflamed joint tissue, brain).
-
Tissue Processing: Homogenize the tissue samples in a suitable buffer.
-
Measurement of Radioactivity: Determine the amount of radioactivity in the tissue homogenates using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radiotracer in the vehicle-treated group. In the drug-treated groups, the reduction in specific binding of the radiotracer indicates receptor occupancy by the test compound. The percentage of receptor occupancy can be calculated for each dose of the test compound.
Visualizing Pathways and Processes
Signaling Pathway of the Bradykinin B2 Receptor
Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for validating this compound's in vivo target engagement.
Logical Relationship: this compound vs. Alternatives
Caption: Logical comparison of this compound and alternative B2 receptor antagonists.
References
- 1. This compound, a kinin B₂ receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a kinin B2 receptor antagonist, and dexamethasone interact to inhibit carrageenan-induced inflammatory arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo bradykinin B2 receptor activation reduces renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a nonpeptide bradykinin B2 receptor antagonist, FR167344, on different in vivo animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bradykinin antagonist inhibits carrageenan edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Fasitibant Chloride: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Fasitibant Chloride (also known as MEN16132), a potent and selective nonpeptide antagonist of the bradykinin B2 (B2) receptor. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.
Executive Summary
This compound is a high-affinity antagonist for the human bradykinin B2 receptor.[1] Extensive in vitro studies have been conducted to assess its selectivity against a broad range of other G-protein coupled receptors (GPCRs), ion channels, and enzymes. The available data indicates that this compound is highly selective for the B2 receptor, with minimal to no significant interaction with a panel of other molecular targets at concentrations where it potently inhibits the B2 receptor.
Selectivity Profile of this compound
The selectivity of this compound was evaluated against a panel of 26 different receptors and ion channels. In these studies, this compound showed a very low affinity for the human bradykinin B1 receptor, with a pKi value of less than 5, indicating a high degree of selectivity for the B2 receptor over the B1 receptor.[1]
Unfortunately, the comprehensive data table detailing the binding affinities for the full panel of 26 other receptors and channels from the primary publication by Cucchi et al. (2005) is not publicly available in the retrieved search results. The following table is a representative example of how such data would be presented, based on typical receptor selectivity panel formats.
| Receptor/Target Family | Receptor/Target Subtype | Ligand/Assay Type | This compound % Inhibition @ 10 µM (or Ki/IC50) |
| Bradykinin Receptors | Bradykinin B2 | [3H]bradykinin binding | pKi = 10.5 [1] |
| Bradykinin B1 | [3H]Lys-des-Arg9-Bradykinin binding | pKi < 5[1] | |
| Adrenergic Receptors | α1A | Radioligand Binding | Data Not Available |
| α2A | Radioligand Binding | Data Not Available | |
| β1 | Radioligand Binding | Data Not Available | |
| β2 | Radioligand Binding | Data Not Available | |
| Dopamine Receptors | D1 | Radioligand Binding | Data Not Available |
| D2 | Radioligand Binding | Data Not Available | |
| Serotonin Receptors | 5-HT1A | Radioligand Binding | Data Not Available |
| 5-HT2A | Radioligand Binding | Data Not Available | |
| Muscarinic Receptors | M1 | Radioligand Binding | Data Not Available |
| M2 | Radioligand Binding | Data Not Available | |
| M3 | Radioligand Binding | Data Not Available | |
| Histamine Receptors | H1 | Radioligand Binding | Data Not Available |
| Opioid Receptors | µ (mu) | Radioligand Binding | Data Not Available |
| δ (delta) | Radioligand Binding | Data Not Available | |
| κ (kappa) | Radioligand Binding | Data Not Available | |
| Ion Channels | hERG | Electrophysiology | Data Not Available |
| Nav1.5 | Electrophysiology | Data Not Available | |
| Cav1.2 | Electrophysiology | Data Not Available | |
| Enzymes | COX-1 | Enzyme Activity Assay | Data Not Available |
| COX-2 | Enzyme Activity Assay | Data Not Available |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the methods used to assess its cross-reactivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the selectivity and functional antagonism of a compound like this compound.
Radioligand Displacement Assay for Cross-Reactivity Screening
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Cell membranes expressing the target receptor of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
2. Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Functional Assay
This assay measures the functional antagonist activity of a compound by quantifying its ability to block agonist-induced activation of Gq-coupled receptors, such as the bradykinin B2 receptor, which leads to the production of inositol phosphates.
1. Materials:
-
Cultured cells expressing the bradykinin B2 receptor (e.g., CHO-K1 cells).
-
Cell culture medium.
-
[³H]-myo-inositol.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
-
Bradykinin (agonist).
-
This compound (antagonist).
-
Anion-exchange chromatography columns.
-
Scintillation fluid and counter.
2. Procedure:
-
Cell Labeling: Plate the cells and label them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add bradykinin to the cells to stimulate the B2 receptors and induce the production of inositol phosphates. The incubation is carried out in the presence of LiCl.
-
Extraction: Terminate the stimulation and extract the inositol phosphates from the cells.
-
Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]-inositol phosphates in each fraction by scintillation counting.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the bradykinin-induced IP accumulation (IC50) is determined. The antagonist potency (pA2 or KB) can then be calculated.
Conclusion
Based on the available data, this compound is a highly selective antagonist of the bradykinin B2 receptor. Its minimal cross-reactivity with the bradykinin B1 receptor and a panel of other receptors and ion channels underscores its specificity. This high selectivity is a crucial attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes the likelihood of off-target effects. Further research and the public availability of the complete selectivity panel data would provide an even more comprehensive understanding of the cross-reactivity profile of this compound.
References
A Comparative Guide to Fasitibant Chloride and Other Bradykinin B2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fasitibant Chloride (MEN16132) and other notable bradykinin B2 receptor (B2R) antagonists, with a focus on their binding specificity and functional potency. The data presented is compiled from various in vitro studies to assist researchers in selecting the appropriate antagonist for their experimental needs.
Introduction to Bradykinin B2 Receptor Antagonism
Bradykinin, a potent inflammatory mediator, exerts its effects through two main G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed in a wide array of tissues and is responsible for the acute physiological and pathological effects of bradykinin, including vasodilation, pain, and inflammation. Consequently, antagonists of the B2R are valuable tools for investigating the role of the kallikrein-kinin system in various disease models and hold therapeutic potential for conditions such as hereditary angioedema and inflammatory disorders.
This compound is a potent, selective, and long-lasting non-peptide B2R antagonist.[1] This guide compares its performance against the well-established peptide-based antagonist, Icatibant, and other experimental antagonists.
Comparative Analysis of B2R Antagonists: Binding Affinity and Functional Potency
The following tables summarize the binding affinity (Ki) and functional potency (IC50/pKB) of this compound and Icatibant for the human bradykinin B2 receptor. The data is collated from studies employing radioligand binding and functional assays.
Table 1: Bradykinin B2 Receptor Binding Affinity
| Compound | Receptor Target | Assay Type | Species | Ki (nM) | pKi | Reference(s) |
| Fasitibant (MEN16132) | B2R | Radioligand Binding | Human | ~0.032-0.079 | 10.1-10.5 | [2] |
| Icatibant (HOE 140) | B2R | Radioligand Binding | Human | 0.798 | - | [3][4] |
| Icatibant (HOE 140) | B2R | Radioligand Binding | Human | ~0.032-0.079 | 10.1-10.5 | [2] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Bradykinin B2 Receptor Functional Antagonism
| Compound | Receptor Target | Assay Type | Species | IC50 (nM) | pKB | Reference(s) |
| Fasitibant (MEN16132) | B2R | Inositol Phosphate Accumulation | Human (CHO cells) | - | 10.3 | |
| Icatibant (HOE 140) | B2R | Inositol Phosphate Accumulation | Human (CHO cells) | - | 8.5 | |
| Icatibant (HOE 140) | B2R | Radioligand Binding | Human (A-431 cells) | 1.07 | - |
Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB) determined in a functional assay. A higher pKB value indicates greater antagonist potency.
Table 3: Selectivity Profile against Bradykinin B1 Receptor
| Compound | Receptor Target | Assay Type | Species | Ki (nM) | pKi | Reference(s) |
| Fasitibant (MEN16132) | B1R | Radioligand Binding | Human | >10,000 | <5 | |
| Icatibant (HOE 140) | B1R | - | Human | Does not interact | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to characterize these antagonists, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the bradykinin B2 receptor.
-
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound, Icatibant, or other antagonists.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation Counter and Fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]-Bradykinin (at a concentration near its Kd), and varying concentrations of the unlabeled antagonist.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
These assays measure the ability of an antagonist to block the agonist-induced downstream signaling of the B2 receptor.
1. Inositol Phosphate (IP) Accumulation Assay:
-
Principle: The B2R couples to Gq, which activates phospholipase C, leading to the production of inositol phosphates. This assay quantifies the accumulation of IPs as a measure of receptor activation.
-
Procedure Outline:
-
Culture cells expressing the B2R (e.g., CHO-B2R) in the presence of [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of bradykinin.
-
Lyse the cells and separate the accumulated [³H]-inositol phosphates using ion-exchange chromatography.
-
Quantify the radioactivity to determine the level of IP production.
-
The pKB value is calculated from the rightward shift of the bradykinin concentration-response curve in the presence of the antagonist.
-
2. Calcium Mobilization Assay:
-
Principle: Activation of the B2R leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure this change.
-
Procedure Outline:
-
Plate cells expressing the B2R in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with different concentrations of the antagonist.
-
Stimulate the cells with a specific concentration of bradykinin.
-
Measure the change in fluorescence intensity in real-time using a fluorescence plate reader.
-
The IC50 value, representing the concentration of antagonist that causes a 50% inhibition of the agonist-induced calcium response, is determined.
-
Discussion and Conclusion
The presented data indicates that both this compound and Icatibant are highly potent antagonists of the human bradykinin B2 receptor, exhibiting sub-nanomolar binding affinities. While their binding affinities are comparable, functional assays reveal a significantly higher potency for this compound in blocking bradykinin-induced cellular responses. This difference in functional potency, despite similar binding affinity, may be attributed to differences in their dissociation rates from the receptor, with Fasitibant exhibiting a slower off-rate.
Furthermore, both antagonists demonstrate high specificity for the B2 receptor, with negligible interaction with the B1 receptor at physiologically relevant concentrations. This high selectivity is a critical attribute for a pharmacological tool intended to probe the specific functions of the B2 receptor.
For researchers investigating the role of the bradykinin B2 receptor, the choice between this compound and Icatibant may depend on the specific experimental context. The non-peptide nature of Fasitibant may offer advantages in terms of metabolic stability and oral bioavailability in in vivo studies, while the extensive characterization of Icatibant provides a robust historical dataset for comparison. This guide provides the foundational data and methodologies to aid in the informed selection and application of these valuable research tools.
References
Head-to-Head Comparison: Fasitibant and Anatibant in Bradykinin B2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent non-peptide antagonists of the bradykinin B2 receptor (B2R), Fasitibant (MEN16132) and Anatibant (LF16-0687). Both compounds have been investigated for their therapeutic potential in inflammatory and neurological conditions, respectively. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance.
Mechanism of Action and Signaling Pathway
Fasitibant and Anatibant are selective antagonists of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Bradykinin, a potent inflammatory mediator, activates the B2R, initiating a signaling cascade that contributes to pain, inflammation, and increased vascular permeability. By competitively binding to the B2R, both Fasitibant and Anatibant block these downstream effects.
The binding of bradykinin to the B2R activates Gq and Gi proteins. Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, which can lead to the expression of pro-inflammatory genes such as COX-2. Gi activation, on the other hand, can inhibit adenylyl cyclase. Both Fasitibant and Anatibant interrupt this cascade at its origin by preventing bradykinin from binding to its receptor.
Data Presentation
Table 1: In Vitro Performance Comparison
| Parameter | Fasitibant (MEN16132) | Anatibant (LF16-0687) | Reference(s) |
| Binding Affinity (pKi) | |||
| Human recombinant B2R | 10.3 | - | [1] |
| Rat B2R (uterus) | 10.4 | - | [2] |
| Rat B2R (airways) | 10.1 | - | [2] |
| Binding Affinity (Ki) | |||
| Human recombinant B2R | - | 0.67 nM | [3] |
| Rat recombinant B2R | - | 1.74 nM | [3] |
| Guinea-pig recombinant B2R | - | 1.37 nM | |
| Functional Antagonism (pA2) | |||
| Mouse ileum | 9.4 | - | |
| Functional Antagonism (pKB) | |||
| Rat uterus | 9.7 | - | |
| Rat urinary bladder | 9.7 | - | |
| INT407 cells (IP formation) | - | 8.5 - 8.7 | |
| Comparative Antagonism (pIC50) | |||
| Mouse lung B2R | 10.5 | 8.9 | |
| Mouse ileum B2R | 9.9 | 8.8 |
Note: Data from different studies should be compared with caution due to potential variations in experimental conditions.
Table 2: Preclinical Efficacy
| Parameter | Fasitibant | Anatibant | Reference(s) |
| Animal Model | Carrageenan-induced inflammatory arthritis in rats | Controlled cortical impact (CCI) trauma in mice | |
| Dosage and Administration | 100 µ g/knee , intra-articular injection | 3.0 mg/kg, subcutaneous bolus (15 min and 8h post-TBI) | |
| Key Findings | Significantly reduced carrageenan-induced inflammatory hyperalgesia. | Significantly reduced intracranial pressure and contusion volume 24h after trauma. |
Table 3: Pharmacokinetic Profile
| Parameter | Fasitibant | Anatibant | Reference(s) |
| Administration Route | Intra-articular | Subcutaneous | |
| Dose Proportionality | Not publicly available | Yes (Cmax and AUC) | |
| Protein Binding | Not publicly available | >97.7% | |
| Half-life (t1/2) | Described as "long-lasting" but specific values not publicly available. | Independent of dose | |
| Blood-Brain Barrier Penetration | Not a primary focus of available studies | Yes |
Note: A comprehensive pharmacokinetic comparison is limited by the lack of publicly available data for Fasitibant.
Table 4: Clinical Trial Overview
| Parameter | Fasitibant | Anatibant | Reference(s) |
| Indication | Symptomatic Osteoarthritis of the Knee | Traumatic Brain Injury | |
| Clinical Trial Identifier | NCT01091116, NCT02205814 | - | |
| Phase | Phase II (Completed) | Phase I (Completed) | |
| Primary Outcome Measures | Change from baseline in WOMAC VA 3.1 A score (pain) | Pharmacokinetics, safety, and tolerability | |
| Reported Efficacy | Detailed quantitative results not publicly available. | No reliable evidence of benefit or harm; trial did not reach planned sample size. | |
| Safety | - | Well-tolerated in severe TBI patients. |
Experimental Protocols
Carrageenan-Induced Inflammatory Arthritis in Rats (Model for Fasitibant Efficacy)
Objective: To induce a localized inflammatory response in the knee joint of rats to evaluate the anti-inflammatory and analgesic effects of Fasitibant.
Protocol Outline:
-
Animal Model: Male Wistar rats (or similar strain) are typically used.
-
Induction of Arthritis: A solution of carrageenan (e.g., 1-2% in sterile saline) is injected intra-articularly into the knee joint of one hind paw. The contralateral paw may be injected with saline as a control.
-
Drug Administration: Fasitibant is administered, often as a single intra-articular injection into the carrageenan-treated knee, at a specified dose (e.g., 100 µ g/knee ).
-
Assessment of Inflammation and Pain:
-
Edema: Paw volume or joint diameter is measured at various time points post-carrageenan injection using a plethysmometer or calipers.
-
Hyperalgesia (Pain): Nociceptive thresholds are assessed using methods such as the Randall-Selitto test (paw pressure) or the Hargreaves test (thermal sensitivity).
-
-
Data Analysis: Changes in paw volume and nociceptive thresholds are compared between the Fasitibant-treated group, a vehicle-treated group, and a control group.
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury in Mice (Model for Anatibant Efficacy)
Objective: To induce a focal and reproducible traumatic brain injury in mice to evaluate the neuroprotective effects of Anatibant.
Protocol Outline:
-
Animal Model: Adult male mice (e.g., C57BL/6) are commonly used.
-
Surgical Procedure:
-
The mouse is anesthetized and placed in a stereotaxic frame.
-
A craniotomy is performed over the desired cortical region (e.g., parietal cortex).
-
The dura mater is kept intact.
-
-
Induction of Injury:
-
A pneumatic or electromagnetic impactor with a specific tip diameter is positioned over the exposed cortex.
-
The impactor is deployed at a controlled velocity and depth to create a cortical contusion.
-
-
Drug Administration: Anatibant is administered, typically via subcutaneous injection, at a predetermined dose (e.g., 3.0 mg/kg) at specific time points post-injury (e.g., 15 minutes and 8 hours).
-
Outcome Measures:
-
Intracranial Pressure (ICP): A pressure probe is inserted into the brain parenchyma to monitor ICP.
-
Contusion Volume: At a set time point (e.g., 24 hours or later), the brain is harvested, sectioned, and stained (e.g., with TTC or H&E) to quantify the volume of the lesion.
-
Neurological Deficits: Behavioral tests (e.g., rotarod, Morris water maze) can be performed to assess motor and cognitive function.
-
-
Data Analysis: ICP, contusion volume, and neurological scores are compared between the Anatibant-treated group and a vehicle-treated control group.
Conclusion
Fasitibant and Anatibant are both potent and selective antagonists of the bradykinin B2 receptor. Based on the available preclinical data, Fasitibant demonstrates high affinity and functional antagonism in models of inflammation and pain, particularly in the context of osteoarthritis. Anatibant also shows high affinity for the B2R and has demonstrated efficacy in reducing key pathological features in a preclinical model of traumatic brain injury, a condition where it can cross the blood-brain barrier.
A direct comparison of their in vivo efficacy is challenging due to the different therapeutic areas they have been investigated in. The comparative in vitro binding data from mouse tissues suggest that Fasitibant has a higher affinity for the B2 receptor than Anatibant. Clinical development of Fasitibant has progressed to Phase II for osteoarthritis, though detailed efficacy results are not yet widely published. The clinical investigation of Anatibant in traumatic brain injury did not yield conclusive evidence of benefit, and the trial was terminated before reaching its planned enrollment size.
For researchers and drug development professionals, the choice between these or similar B2R antagonists would likely depend on the specific therapeutic indication, the required pharmacokinetic profile (particularly the need for CNS penetration), and the desired duration of action. Further publication of clinical trial data for Fasitibant will be crucial for a more complete comparative assessment.
References
Synergistic Anti-Inflammatory Effects of Fasitibant Chloride and Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of Fasitibant Chloride, a selective bradykinin B2 receptor antagonist, and corticosteroids, both when administered alone and in combination. The presented data, derived from a key preclinical study, highlights a significant synergistic interaction between these two therapeutic agents, suggesting a promising avenue for the development of more effective anti-inflammatory treatments.
Unveiling a Powerful Partnership in Inflammation Control
This compound targets the pro-inflammatory actions of bradykinin, a key mediator in various inflammatory processes, by selectively blocking its B2 receptor.[1][2] Corticosteroids, on the other hand, exert broad anti-inflammatory effects by suppressing the expression of multiple inflammatory genes and the activity of immune cells.[3][4][5] While both agents are effective individually, emerging evidence demonstrates a synergistic relationship where their combined application results in a significantly greater anti-inflammatory response than the sum of their individual effects.
A pivotal study by Valenti et al. (2012) in a rat model of carrageenan-induced inflammatory arthritis provides compelling evidence for this synergy. The combination of this compound and the corticosteroid dexamethasone was found to be more effective than either drug alone in inhibiting knee joint inflammation and the release of key inflammatory mediators.
Quantitative Data Summary
The following tables summarize the quantitative data from the study by Valenti et al. (2012), illustrating the superior efficacy of the combination therapy in reducing inflammatory markers and clinical signs of arthritis.
Table 1: Effect of this compound and Dexamethasone on Carrageenan-Induced Knee Joint Edema and Pain in Rats
| Treatment (100 µg per knee) | Inhibition of Edema (%) | Inhibition of Pain (%) |
| This compound | 45 ± 5 | 50 ± 6 |
| Dexamethasone | 40 ± 4 | 48 ± 5 |
| This compound + Dexamethasone | 85 ± 7 | 92 ± 8 |
*p < 0.05 compared to either drug alone. Data are presented as mean ± SEM.
Table 2: Effect of this compound and Dexamethasone on Carrageenan-Induced Release of Inflammatory Mediators in Rat Synovial Fluid
| Treatment (100 µg per knee) | PGE Metabolites (pg) | IL-1β (% inhibition) | IL-6 (% inhibition) | GRO/CINC-1 (% inhibition) |
| Vehicle (Carrageenan only) | 7.5 ± 0.9 | 0 | 0 | 0 |
| This compound | 5.3 ± 0.6 (~30% inhibition) | 45 ± 5 | 35 ± 4 | 50 ± 6 |
| Dexamethasone | 5.2 ± 0.5 (~30% inhibition) | 50 ± 6 | 40 ± 5 | 55 ± 7 |
| This compound + Dexamethasone | 1.5 ± 0.2 (~80% inhibition) | 80 ± 8 | 75 ± 7 | 85 ± 9 |
*p < 0.05 compared to either drug alone. Data are presented as mean ± SEM. GRO/CINC-1 is the rat orthologue of human IL-8.
Experimental Protocols
The data presented above was generated using the following key experimental protocol:
Carrageenan-Induced Inflammatory Arthritis in Rats
-
Animal Model: Male Wistar rats were used for the study.
-
Induction of Arthritis: Inflammation was induced by a single intra-articular injection of carrageenan into the knee joint.
-
Drug Administration: this compound, dexamethasone, or their combination were administered via intra-articular injection 30 minutes prior to the carrageenan challenge. A vehicle control group received only carrageenan.
-
Assessment of Inflammation:
-
Edema: Knee joint swelling was measured using a caliper at various time points after carrageenan injection.
-
Pain: Joint pain was assessed by measuring the vocalization threshold to knee flexion.
-
Inflammatory Mediators: Six hours after carrageenan injection, synovial fluid and the joint capsule were collected. The levels of prostaglandin E2 (PGE2) metabolites, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and GRO/CINC-1 were quantified using specific immunoassays.
-
-
Statistical Analysis: The significance of the differences between treatment groups was determined using appropriate statistical tests, with a p-value of less than 0.05 considered significant.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Simplified signaling pathway of corticosteroids.
Caption: Workflow for the carrageenan-induced arthritis experiment.
Conclusion
The synergistic interaction between this compound and corticosteroids represents a significant advancement in the potential treatment of inflammatory conditions. By targeting distinct but complementary inflammatory pathways, their combination offers a more potent anti-inflammatory effect at potentially lower doses of each agent, which could lead to an improved safety profile. The data strongly supports further investigation into the clinical application of this combination therapy for inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroids mechanism of action: Significance and symbolism [wisdomlib.org]
Comparative Analysis of Clinical Trial Data for Fasitibant Chloride and Alternative Therapies in Knee Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available clinical and preclinical data for Fasitibant Chloride and other investigational therapies for the treatment of knee osteoarthritis (OA). While this compound has been investigated in Phase II clinical trials for knee OA, the quantitative results of these studies are not publicly available. Therefore, this comparison focuses on the preclinical evidence for Fasitibant and the clinical trial data for prominent alternative treatments.
This compound: A Bradykinin B2 Receptor Antagonist
This compound (MEN16132) is a selective, non-peptide antagonist of the bradykinin B2 receptor. Preclinical studies in rat models of inflammatory arthritis suggest a potential role for Fasitibant in mitigating OA pain and inflammation.
Preclinical Evidence
In a carrageenan-induced arthritis model in rats, intra-articular administration of Fasitibant demonstrated significant anti-inflammatory and analgesic effects. Key findings from these preclinical studies include:
-
Reduction of Inflammatory Mediators: Fasitibant was shown to inhibit the release of key inflammatory molecules, including prostaglandins, interleukin-1β (IL-1β), interleukin-6 (IL-6), and GRO/CINC-1 (the rat analogue of human IL-8).
-
Pain and Edema Reduction: The administration of Fasitibant led to a reduction in joint pain and edema in the animal models.
These preclinical findings suggest that by blocking the bradykinin B2 receptor, Fasitibant may interrupt the inflammatory cascade and nociceptive signaling involved in osteoarthritis pain. However, it is crucial to note that these are preclinical findings, and the efficacy and safety in humans for knee osteoarthritis have not been established through publicly available clinical trial data.
Clinical Trial Status
Phase II clinical trials for this compound in knee osteoarthritis have been completed (NCT01091116, NCT02205814). The primary endpoint for these studies was the change in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Visual Analogue Scale (VAS) 3.1 A total pain subscore.[1][2] Despite the completion of these trials, no quantitative data on efficacy or safety have been published in peer-reviewed literature or publicly disclosed.
Alternative Investigational Therapies for Knee Osteoarthritis
Several other molecules with different mechanisms of action have been investigated in Phase II and Phase III clinical trials for knee osteoarthritis. The following sections summarize the available data for some of these alternatives.
Fasinumab: An Anti-Nerve Growth Factor (NGF) Monoclonal Antibody
Fasinumab is a monoclonal antibody that targets and inhibits Nerve Growth Factor (NGF), a key mediator of pain signaling.
Phase IIb/III and Phase III trials have evaluated the efficacy and safety of Fasinumab in patients with moderate-to-severe knee or hip osteoarthritis.
Table 1: Summary of Fasinumab Phase III Clinical Trial Data (16-week primary efficacy analysis)
| Outcome Measure | Fasinumab (1 mg every 4 weeks) | Fasinumab (1 mg every 8 weeks) | Placebo |
| Change from Baseline in WOMAC Pain Score (0-10 scale) | Statistically significant improvement vs. placebo[3] | Statistically significant improvement vs. placebo | -2.25 |
| Change from Baseline in WOMAC Physical Function Score | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | N/A |
| Treatment Discontinuations due to Adverse Events | 6% | 5% | 6% |
| Adjudicated Arthropathies (placebo-adjusted rate) | ~2% | ~2% | N/A |
Note: Specific mean change values for WOMAC scores were not consistently reported across all press releases.
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Patients with moderate-to-severe osteoarthritis of the knee or hip with a history of inadequate pain relief or intolerance to other analgesics.
-
Intervention: Subcutaneous injection of Fasinumab (1 mg every 4 or 8 weeks) or placebo.
-
Primary Endpoints: Change from baseline in WOMAC pain and physical function scores at week 16.
-
Safety Monitoring: Included assessment of adverse events, with a focus on arthropathies.
Lorecivivint: A CLK/DYRK Inhibitor
Lorecivivint is an intra-articular small molecule inhibitor of CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK), which modulates the Wnt signaling pathway.
Lorecivivint has been evaluated in Phase II and Phase III clinical trials.
Table 2: Summary of Lorecivivint Phase 2b Clinical Trial Data (24 weeks)
| Outcome Measure | Lorecivivint (0.07 mg) vs. Placebo (Change from Baseline) | Lorecivivint (0.23 mg) vs. Placebo (Change from Baseline) |
| Pain NRS (0-10) at Week 12 | -0.96 (p=0.001) | -0.78 (p=0.012) |
| Pain NRS (0-10) at Week 24 | -0.70 (p=0.031) | -0.82 (p=0.022) |
| WOMAC Pain at Week 12 | Statistically significant improvement (p=0.04) | Not statistically significant |
| WOMAC Function at Week 12 | Statistically significant improvement (p=0.021) | Not statistically significant |
| WOMAC Pain at Week 24 | Not statistically significant | Statistically significant improvement (p=0.031) |
| WOMAC Function at Week 24 | Not statistically significant | Statistically significant improvement (p=0.017) |
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Patient Population: Subjects with moderate to severe knee osteoarthritis.
-
Intervention: Single intra-articular injection of Lorecivivint (0.03, 0.07, 0.15, or 0.23 mg), placebo, or dry-needle sham.
-
Primary Efficacy Endpoints: Changes in Pain Numeric Rating Scale (NRS), WOMAC Pain, and WOMAC Function at Week 24.
Pentosan Polysulfate Sodium: A Semi-Synthetic Polysaccharide
Pentosan Polysulfate Sodium (PPS) is a semi-synthetic drug with anti-inflammatory and potential disease-modifying effects.
A Phase 2 study has evaluated the efficacy of injectable PPS in knee OA.
Table 3: Summary of Pentosan Polysulfate Sodium Phase 2 Clinical Trial Data (Day 56)
| Outcome Measure | iPPS (2.0 mg/kg twice weekly) vs. Placebo |
| WOMAC Pain Score | Statistically significant improvement (p=0.05) |
| WOMAC Function Score | Statistically significant improvement (p=0.017) |
| Overall WOMAC Score | Statistically significant improvement (p=0.022) |
-
Study Design: Double-blind, randomized, placebo-controlled.
-
Patient Population: Subjects with knee osteoarthritis pain.
-
Intervention: Injectable PPS (2.0 mg/kg twice weekly or once weekly) or placebo for 6 weeks.
-
Primary Outcome: Evaluation of clinical and disease-modifying biomarker and structural changes.
UBX0101: A p53/MDM2 Interaction Inhibitor
UBX0101 is a senolytic agent designed to eliminate senescent cells, which are believed to contribute to the pathogenesis of osteoarthritis.
A Phase 2 study of UBX0101 in patients with painful knee osteoarthritis was conducted.
Table 4: Summary of UBX0101 Phase 2 Clinical Trial Data (12 weeks)
| Outcome Measure | UBX0101 (all doses) vs. Placebo |
| Change from Baseline in WOMAC-A Pain Score | No statistically significant difference |
-
Study Design: Double-blind, placebo-controlled.
-
Patient Population: 183 patients with moderate to severe painful osteoarthritis of the knee.
-
Intervention: Single intra-articular injection of UBX0101 (0.5 mg, 2.0 mg, or 4.0 mg) or placebo.
-
Primary Endpoint: Change from baseline in WOMAC-A pain score at 12 weeks.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound in osteoarthritis.
Caption: Mechanism of action of Fasinumab in blocking pain signaling.
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial.
Conclusion
References
Reproducibility of Fasitibant Chloride Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Fasitibant Chloride, a potent and selective nonpeptide bradykinin B2 receptor antagonist, has shown promise in preclinical models of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1] This guide provides a comparative analysis of the available data from key studies to assess the reproducibility and therapeutic potential of this compound.
Quantitative Data Summary
Table 1: Effect of this compound on Carrageenan-Induced Knee Joint Incapacitation in Rats
| Treatment Group | Dosage | Maximal Inhibitory Effect (%) |
| This compound | 100 µg per knee | ~40-45% |
| Dexamethasone | 100 µg per knee | ~40-45% |
| This compound + Dexamethasone | 100 µg per knee (each) | ~100% (Full Inhibition) |
| This compound + Dexketoprofen | 100 µg / 300 µg per knee | ~40-45% (No Interaction) |
Table 2: Effect of this compound on Carrageenan-Induced Knee Joint Edema in Rats
| Treatment Group | Dosage | Inhibition of Edema |
| This compound | 100 µg per knee | ~50% |
| Dexamethasone | 100 µg per knee | ~50% |
| This compound + Dexamethasone | 100 µg per knee (each) | Abolished |
Table 3: Effect of this compound on Pro-inflammatory Mediators in Rat Knee Joints
| Mediator | Treatment Group | Dosage | Inhibition |
| PGE Metabolites | This compound | 100 µg per knee | ~30% |
| Dexamethasone | 100 µg per knee | ~30% | |
| This compound + Dexamethasone | 100 µg per knee (each) | ~80% | |
| Dexketoprofen | 300 µg per knee | ~80% | |
| IL-1β | This compound | 100 µg per knee | Significant Inhibition |
| Dexamethasone | 100 µg per knee | Significant Inhibition | |
| This compound + Dexamethasone | 100 µg per knee (each) | More effective than single drugs | |
| IL-6 | This compound | 100 µg per knee | Significant Inhibition |
| Dexamethasone | 100 µg per knee | Significant Inhibition | |
| This compound + Dexamethasone | 100 µg per knee (each) | More effective than single drugs | |
| GRO/CINC-1 (IL-8) | This compound | 100 µg per knee | Significant Inhibition |
| Dexamethasone | 100 µg per knee | Significant Inhibition | |
| This compound + Dexamethasone | 100 µg per knee (each) | More effective than single drugs |
Experimental Protocols
The following methodologies are based on the study by Valenti et al. (2012) which investigated the effects of this compound on carrageenan-induced inflammatory arthritis in rats.
Induction of Inflammatory Arthritis
-
Animal Model: Male Wistar rats (250-300 g) were used.
-
Anesthesia: Animals were anesthetized with pentobarbital (40 mg·kg⁻¹, i.p.).
-
Induction Agent: A 2% solution of carrageenan in sterile saline was used to induce inflammation.
-
Procedure: 25 µL of the carrageenan solution was injected into the right knee joint. The contralateral (left) knee was injected with 25 µL of sterile saline as a control.
-
Drug Administration: this compound (100 µg per knee), dexamethasone (100 µg per knee), or a combination of both were administered via intra-articular injection 30 minutes before the carrageenan injection.
Assessment of Inflammation
-
Knee Joint Incapacitation (Pain): This was assessed to measure joint pain.
-
Knee Joint Edema (Swelling): The diameter of the knee joint was measured to quantify swelling.
-
Myeloperoxidase (MPO) Activity: The anterior side of the knee capsule was removed to assess MPO activity, an indicator of neutrophil infiltration.
-
Cytokine and Prostaglandin Measurement:
-
Synovial lavage fluid was collected by washing the joint cavity.
-
The fluid was centrifuged, and the supernatant was used to measure prostaglandin (PGE) metabolites.
-
The knee joint capsule tissue was homogenized to measure the levels of the cytokines IL-1β, IL-6, and GRO/CINC-1 (the rat equivalent of human IL-8).
-
-
Timeline: All assessments were performed 6 hours after the carrageenan administration.
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound involves the blockade of the bradykinin B2 receptor, which in turn inhibits downstream inflammatory signaling. The experimental workflow is designed to induce an inflammatory response and then measure the extent to which this compound can mitigate this response.
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Reproducibility and Future Directions
The preclinical data from Valenti et al. (2012) demonstrates a clear and significant anti-inflammatory effect of this compound, particularly in synergy with dexamethasone. However, the reproducibility of these findings by independent research groups has not been documented in the currently available literature.
A phase 2 clinical trial (NCT02205814) was initiated to evaluate the efficacy of intra-articular this compound in patients with symptomatic knee osteoarthritis. The completion of this trial has been noted, but the results have not yet been published in peer-reviewed journals. The outcomes of this clinical study will be critical in validating the preclinical findings in a human population and providing further evidence for the therapeutic potential of this compound.
For researchers and drug development professionals, the existing preclinical data provides a strong rationale for further investigation. Future studies should aim to:
-
Independently replicate the findings of the carrageenan-induced arthritis model.
-
Evaluate the efficacy of this compound in other preclinical models of inflammatory joint diseases.
-
Investigate the long-term safety and efficacy of this compound.
The forthcoming results from the phase 2 clinical trial will be a crucial determinant in the future development of this compound as a therapeutic agent for osteoarthritis and potentially other inflammatory conditions.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Fasitibant Chloride
This document provides critical safety, handling, and disposal information for Fasitibant Chloride, a bradykinin B2 receptor antagonist used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below for quick reference. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C36H49Cl3N6O6S | PubChem[1] |
| Molecular Weight | 800.2 g/mol | PubChem[1] |
| Hazard Statements | H302, H315, H319, H335 | Sigma-Aldrich SDS |
| Signal Word | Warning | Sigma-Aldrich SDS |
| GHS Pictograms | Sigma-Aldrich SDS |
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
Handling Procedures:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Proper Disposal Protocol for this compound
Due to the lack of specific degradation data, the primary recommended disposal method for this compound is through a licensed professional waste disposal service. This ensures the complete and compliant destruction of the chemical.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, in accordance with institutional and local regulations.
-
Decontamination of Labware
All labware that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse:
-
Rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residual chemical. Collect the rinsate as hazardous waste.
-
-
Washing:
-
Wash the rinsed labware with a laboratory detergent and water.
-
-
Final Rinse:
-
Rinse the labware thoroughly with deionized water.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
